Decanoyl-L-carnitine Chloride: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Decanoyl-L-carnitine chloride, a critical ester derivat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Decanoyl-L-carnitine chloride, a critical ester derivative of L-carnitine involved in fatty acid metabolism. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis workflow and its role in mitochondrial fatty acid transport.
Core Concepts
Decanoyl-L-carnitine chloride is an acylcarnitine that plays a crucial role in cellular energy metabolism. Specifically, it facilitates the transport of long-chain fatty acids, such as decanoic acid, across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[1][2][3] Its synthesis is a key area of interest for researchers studying metabolic disorders and developing therapeutic agents. The chloride salt form enhances its solubility and stability.[4]
Synthesis of Decanoyl-L-carnitine Chloride
The primary route for synthesizing Decanoyl-L-carnitine chloride involves the esterification of L-carnitine with a decanoyl group source, typically decanoyl chloride. This reaction is generally carried out in an acidic environment to yield the desired product.
Synthesis Workflow
The synthesis can be broken down into two main stages: the preparation of the acylating agent (decanoyl chloride) and the subsequent esterification of L-carnitine.
Caption: Synthesis workflow for Decanoyl-L-carnitine chloride.
Experimental Protocol: Synthesis
Materials:
Decanoic acid
Oxalyl chloride
Dimethylformamide (DMF)
Dichloromethane (DCM)
L-Carnitine hydrochloride
Anhydrous solvent (e.g., trifluoroacetic acid or a similar acidic solvent)
Suspend L-Carnitine hydrochloride in an appropriate anhydrous acidic solvent.
Add the freshly prepared decanoyl chloride to the suspension.
Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by techniques like TLC or LC-MS.
Upon completion, the crude Decanoyl-L-carnitine chloride can be isolated by precipitation with a non-polar solvent or by removal of the reaction solvent under reduced pressure.
Purification of Decanoyl-L-carnitine Chloride
Purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. A combination of techniques is often employed to achieve high purity.
Purification Workflow
Caption: Purification workflow for Decanoyl-L-carnitine chloride.
Cation Exchange Chromatography: This technique is effective for the initial cleanup of the crude product. The quaternary ammonium group of the carnitine moiety allows for strong retention on a cation exchange resin, enabling the separation from non-ionic and anionic impurities.
High-Performance Liquid Chromatography (HPLC): For achieving pharmaceutical-grade purity (>98%), reverse-phase HPLC is the method of choice.[4] A C18 column is typically used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.
SPE with mixed-mode cartridges (combining hydrophobic and ion-exchange functionalities) can be used for sample cleanup and concentration.[4] The crude product is loaded onto the cartridge, followed by washing steps to remove impurities, and finally, the desired compound is eluted with an appropriate solvent.
Decanoyl-L-carnitine is an intermediate in the carnitine shuttle system, which is essential for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.
Caption: Role of Decanoyl-L-carnitine in mitochondrial fatty acid transport.
This diagram illustrates the conversion of decanoic acid to decanoyl-CoA in the cytosol, followed by its esterification to L-carnitine by Carnitine Palmitoyltransferase I (CPT1). The resulting Decanoyl-L-carnitine is then transported into the mitochondrial matrix by the Carnitine-Acylcarnitine Translocase (CACT). Inside the matrix, Carnitine Palmitoyltransferase II (CPT2) converts it back to decanoyl-CoA, which then enters the β-oxidation pathway.
Conclusion
The synthesis and purification of Decanoyl-L-carnitine chloride are well-established processes that are crucial for research in metabolism and drug development. The methods described in this guide, from the initial esterification to the final high-purity purification, provide a solid foundation for obtaining this important biomolecule. The provided workflows and protocols can be adapted and optimized for specific laboratory settings and research needs.
Decanoyl-L-Carnitine Chloride: A Comprehensive Technical Guide on Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals Introduction Decanoyl-L-carnitine chloride, a decanoyl ester of L-carnitine, is a crucial molecule in cellular metabolism, particularly in the transport of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, a decanoyl ester of L-carnitine, is a crucial molecule in cellular metabolism, particularly in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] Its role as an intermediate in lipid metabolism has led to its investigation in various therapeutic areas, including metabolic disorders.[1][2] This technical guide provides an in-depth overview of the chemical properties and stability of decanoyl-L-carnitine chloride, offering essential data and methodologies for researchers and drug development professionals.
Chemical Properties
Decanoyl-L-carnitine chloride is a white, crystalline, free-flowing powder.[2] Its fundamental chemical and physical properties are summarized in the table below.
The stability of decanoyl-L-carnitine chloride is a critical factor for its handling, formulation, and analytical characterization. The primary degradation pathway is the hydrolysis of the ester linkage, yielding L-carnitine and decanoic acid.[1]
pH-Dependent Stability
The stability of decanoyl-L-carnitine chloride is significantly influenced by pH. The molecule demonstrates good stability in acidic to neutral conditions.[1] However, it is susceptible to hydrolysis under both strongly acidic and basic conditions, with degradation being more pronounced in alkaline environments due to the nucleophilic attack of hydroxide ions on the ester bond.[1][8] A study on acetyl-L-carnitine, a related short-chain acylcarnitine, showed that it is stable at neutral to acidic pH but unstable at pH > 9.[8] After one hour at room temperature, significant degradation of acetyl-L-carnitine was observed at pH 11 and 12.[8] A similar trend can be expected for decanoyl-L-carnitine chloride.
Thermal Stability
Decanoyl-L-carnitine chloride exhibits good thermal stability under normal handling and storage conditions.[1] A study on the thermal degradation kinetics of L-carnitine indicated that it is relatively heat-stable, with a D-value (time to reduce the concentration by 90%) of 50.4 minutes at 120°C.[9] While this does not directly reflect the stability of the decanoyl ester, it suggests that the carnitine backbone itself is robust. For decanoyl-L-carnitine chloride, no decomposition is observed at temperatures below 100°C.[1]
Photostability
Solid-State Stability and Storage
Decanoyl-L-carnitine chloride is a solid that is recommended to be stored desiccated at room temperature or under refrigerated conditions (≤ 4 °C or -20°C for long-term storage).[2][4][6][11][12][13] Some sources indicate a shelf life of up to 3 years when stored as a powder at -20°C and for shorter periods at 4°C.[5][11] In solvent, it is recommended to be stored at -80°C for up to 6 months.[11]
Experimental Protocols
Stability-Indicating RP-HPLC Method (Adapted from L-carnitine)
This protocol is adapted from a validated stability-indicating method for L-carnitine and is suitable for assessing the stability of decanoyl-L-carnitine chloride.[10]
Chromatographic System:
Column: C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase: 0.05 M phosphate buffer (pH 3.0) : ethanol (99:1, v/v), containing 0.56 mg/mL of sodium 1-heptanesulfonate as an ion-pairing agent.
Flow Rate: 1.0 mL/min
Column Temperature: 50°C
Detection: UV at 225 nm
Injection Volume: 20 µL
Sample Preparation:
Prepare a stock solution of decanoyl-L-carnitine chloride in the mobile phase.
For forced degradation studies, subject the stock solution to the stress conditions outlined below.
Neutralize the acidic and basic samples before injection.
Dilute the samples to an appropriate concentration within the linear range of the method.
Forced Degradation Conditions:
Acidic Hydrolysis: 1 M HCl at 70°C for 12 hours.[10]
Basic Hydrolysis: 1 M NaOH at 70°C for 12 hours.[10]
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
LC-MS/MS Method for Quantification in Biological Matrices
For the quantification of decanoyl-L-carnitine in biological samples, a more sensitive and specific LC-MS/MS method is often employed.
Chromatographic System:
Column: C18 or a mixed-mode column.
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
MRM Transition (example): Precursor ion (m/z) of decanoyl-L-carnitine to a specific product ion (e.g., m/z 85, characteristic of the carnitine moiety).
Internal Standard: A stable isotope-labeled analog, such as decanoyl-L-carnitine-d₃, is recommended for accurate quantification.[12]
Sample Preparation:
Protein precipitation of the biological matrix (e.g., plasma, serum) with a solvent like acetonitrile.
Centrifugation to remove precipitated proteins.
Evaporation of the supernatant and reconstitution in the initial mobile phase.
Signaling Pathway and Experimental Workflow Diagrams
Carnitine Shuttle: Fatty Acid Transport into Mitochondria
Decanoyl-L-carnitine is a key intermediate in the carnitine shuttle system, which facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation.
Caption: The carnitine shuttle pathway for decanoyl-L-carnitine transport.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of decanoyl-L-carnitine chloride involves forced degradation followed by analysis using a stability-indicating method.
Caption: Workflow for forced degradation and stability analysis.
Conclusion
This technical guide provides a consolidated overview of the chemical properties and stability of decanoyl-L-carnitine chloride. The compound is a stable, white crystalline solid under standard conditions but is susceptible to hydrolysis in acidic and, more significantly, in basic environments. The provided experimental protocols offer a starting point for the development of robust analytical methods for stability testing and quantification. The diagrams illustrate the key metabolic pathway and a general workflow for stability assessment, providing valuable tools for researchers in the field. Further studies to quantify the degradation kinetics under various stress conditions would be beneficial for a more complete stability profile.
Decanoyl-L-carnitine Chloride: A Technical Whitepaper on the Mechanism of Action in Fatty Acid Oxidation
Audience: Researchers, scientists, and drug development professionals. Abstract Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. It functions as a crucial inte...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a pivotal role in cellular energy metabolism. It functions as a crucial intermediate in the transport of fatty acids from the cytoplasm into the mitochondrial matrix, the site of β-oxidation. This document provides an in-depth technical overview of the mechanism of action of decanoyl-L-carnitine chloride, detailing its interaction with the carnitine shuttle, its subsequent metabolism, and its influence on related signaling pathways. Furthermore, this guide includes quantitative data on related compounds, detailed experimental protocols for measuring its effects on fatty acid oxidation, and pathway visualizations to facilitate a comprehensive understanding for research and development applications.
Core Mechanism of Action: The Carnitine Shuttle
The primary function of L-carnitine and its acylated esters, such as decanoyl-L-carnitine, is to facilitate the transport of long-chain and medium-chain fatty acids across the inner mitochondrial membrane, which is impermeable to acyl-CoA molecules.[1][2][3][4] This transport is mediated by a series of enzymes and transporters collectively known as the carnitine shuttle.
The process can be broken down into three key steps:
Esterification by CPT1: In the cytoplasm, fatty acids are first activated to their coenzyme A (CoA) thioesters (acyl-CoAs) by acyl-CoA synthetases.[5] Carnitine palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, then catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine ester and releasing free CoA.[6][7]
Translocation by CACT: The resulting acylcarnitine, such as decanoyl-L-carnitine, is transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[6][8] This transport occurs in a 1:1 exchange for a molecule of free L-carnitine, which is moved from the matrix back to the intermembrane space.
Re-esterification by CPT2: Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, catalyzes the reverse reaction.[7][9] It transfers the acyl group from the acylcarnitine back to a mitochondrial CoA molecule, reforming the acyl-CoA and liberating free L-carnitine.[6][7][9]
Decanoyl-L-carnitine is a direct substrate for the CACT transporter and CPT2 enzyme. Exogenous administration of decanoyl-L-carnitine can therefore bypass the CPT1 regulatory step and directly fuel the mitochondrial β-oxidation pathway.
Caption: The Carnitine Shuttle and entry of Decanoyl-L-carnitine.
Mitochondrial Beta-Oxidation
Once decanoyl-CoA is regenerated in the mitochondrial matrix, it enters the β-oxidation spiral. This is a four-step catabolic process that sequentially shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂.[6]
The four recurring enzymatic steps are:
Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the formation of a double bond, producing FADH₂.
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH.
Thiolysis: Thiolase cleaves the chain, releasing a molecule of acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.
This cycle repeats until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation and ATP production.
Caption: The mitochondrial β-oxidation spiral for Decanoyl-CoA.
Regulatory Activity and Signaling Pathways
Recent evidence suggests that decanoyl-L-carnitine may have roles beyond that of a simple metabolic intermediate. A study has shown that supplementation with decanoylcarnitine can activate the expression of CPT1A.[10] This effect is mediated through the stimulation of the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with PPARα identified as a key mediator.[10] This indicates a potential positive feedback mechanism where the presence of a medium-chain acylcarnitine can enhance the overall capacity for fatty acid transport and oxidation.
Caption: PPARα signaling pathway activated by Decanoyl-L-carnitine.
Quantitative Data
While detailed kinetic data for the L-isomer of decanoylcarnitine are sparse in the readily available literature, studies on the unnatural D-isomer ((+)-acylcarnitines) have provided valuable insights into the specificity of the carnitine shuttle components. The D-isomers act as inhibitors of fatty acid oxidation, with (+)-decanoylcarnitine being a particularly potent inhibitor of the carnitine-acylcarnitine translocase (CACT).[11]
This method measures the catabolism of a radiolabeled fatty acid into acid-soluble metabolites (ASMs).[12][13]
Principle: Cells are incubated with a ¹⁴C-labeled fatty acid (e.g., [1-¹⁴C]palmitic acid). The β-oxidation process generates ¹⁴C-labeled acetyl-CoA and other intermediates, which are soluble in acid. After stopping the reaction with acid, centrifugation separates the soluble products from the insoluble fatty acid substrate. The radioactivity in the supernatant is then quantified by scintillation counting as a measure of FAO.[13]
Substrate Preparation: Prepare a soluble palmitic acid:BSA complex. A typical molar ratio is 1:5.[13] Warm a 13.5 μL aliquot of BSA solution to 41°C, add 1 μL of 200 mM palmitic acid (containing the ¹⁴C-tracer), and vortex vigorously. Incubate at 41°C for 20-30 minutes until the solution clears.[13][14]
Cell Incubation: Suspend freshly isolated cells (e.g., 750,000 hepatocytes) in 14 mL round-bottom tubes with culture medium.[13][14] Add test compounds (e.g., decanoyl-L-carnitine) or vehicle controls.
Initiate Reaction: Add the radiolabeled BSA:palmitate complex to the cell suspension to start the reaction (e.g., to a final concentration of 100 µM palmitic acid).[13] Incubate in a shaking water bath at 37°C for a defined period (e.g., 60 minutes).
Stop Reaction: Terminate the reaction by adding 133 μL of 1 M perchloric acid to each tube.[13][14]
Separation: Centrifuge the tubes at 13,000 x g for 10 minutes to pellet the insoluble substrate and cell debris.[13][14]
Quantification: Carefully transfer 300 μL of the supernatant (containing the acid-soluble ¹⁴C-metabolites) to a scintillation vial.[13][14] Add 4 mL of scintillation fluid and measure the radioactivity using a scintillation counter.[13][14]
Normalization: Normalize the radioactive counts to the total protein content of the cell pellet to account for variations in cell number.[14]
Protocol 2: Seahorse XF Real-Time FAO Analysis
This method uses extracellular flux analysis to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in response to fatty acid substrates.[15]
Principle: Cells are placed in a specialized microplate. An instrument measures OCR in real-time. The assay medium contains a fatty acid substrate (e.g., palmitate-BSA) and L-carnitine. The reliance on FAO is confirmed by inhibiting the CPT1 enzyme with etomoxir. The mitochondrial capacity is further interrogated by the sequential injection of drugs that modulate the electron transport chain (oligomycin, FCCP, and rotenone/antimycin A).[15][16]
Mito Stress Test compounds: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I/III inhibitors)[15]
Methodology:
Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a Seahorse XF 96-well plate and incubate overnight to allow for adherence.[19]
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed FAO Assay Medium. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.[15]
Cartridge Loading: Load the sensor cartridge ports with the test compounds:
Port A: Vehicle or test compound (e.g., Decanoyl-L-carnitine)
Port B: Oligomycin
Port C: FCCP
Port D: Rotenone/Antimycin A
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol. The instrument will measure baseline OCR, then sequentially inject the compounds from each port, measuring the OCR after each injection.
Data Analysis: The resulting OCR profile is used to calculate key parameters:
Basal Respiration: The initial OCR before injections.
ATP-Linked Respiration: The decrease in OCR after oligomycin injection.
Maximal Respiration: The peak OCR after FCCP injection.
Spare Respiratory Capacity: The difference between maximal and basal respiration.
The effect of decanoyl-L-carnitine would be observed as a change in these parameters compared to a vehicle control.
Caption: Workflow for a Seahorse XF Mito Stress Test experiment.
Conclusion
Decanoyl-L-carnitine chloride is a key metabolic intermediate that directly fuels mitochondrial β-oxidation by serving as a substrate for the inner mitochondrial membrane transport and enzymatic machinery. Its mechanism of action is intrinsically linked to the carnitine shuttle, and it may also possess regulatory functions through the activation of PPARα signaling. The experimental protocols detailed herein provide robust frameworks for researchers to further investigate its role in cellular metabolism and to evaluate its potential as a modulator of fatty acid oxidation in various physiological and pathological contexts.
The Role of Decanoyl-L-carnitine Chloride in Mitochondrial Transport: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a pivotal role in cellular energy metabolism, specifically in the transport of f...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a pivotal role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation. This technical guide provides a comprehensive overview of the molecular mechanisms governing its transport, the associated enzymatic activities, and its influence on key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in areas related to metabolic disorders.
Introduction: The Carnitine Shuttle and Fatty Acid Oxidation
Mitochondrial fatty acid β-oxidation is a critical catabolic process that provides a significant source of cellular energy, particularly in tissues with high energy demands such as the heart and skeletal muscle. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids. The carnitine shuttle system is the essential transport mechanism that facilitates the entry of these fatty acids into the mitochondrial matrix.[1][2] L-carnitine and its acylated derivatives, such as decanoyl-L-carnitine, are central to this process.[2][3]
Decanoyl-L-carnitine is an ester formed from L-carnitine and decanoic acid, a ten-carbon medium-chain fatty acid.[4] Its primary function is to act as a carrier molecule for the decanoyl group across the inner mitochondrial membrane.[5][6]
Mechanism of Mitochondrial Transport
The transport of decanoyl-L-carnitine into the mitochondrial matrix is a multi-step process involving a coordinated series of enzymatic reactions and transport proteins, collectively known as the carnitine shuttle.[6][7][8]
The key components of this shuttle are:
Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transfer of the decanoyl group from decanoyl-CoA to L-carnitine, forming decanoyl-L-carnitine.[1][9]
Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the antiport of decanoyl-L-carnitine from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free L-carnitine.[1][5][6]
Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, transferring the decanoyl group from decanoyl-L-carnitine back to coenzyme A (CoA) to reform decanoyl-CoA within the matrix.[1][7]
The regenerated decanoyl-CoA is then available for β-oxidation.
Quantitative Data on Decanoyl-L-carnitine Transport
While specific kinetic data for decanoyl-L-carnitine chloride is limited in the readily available literature, data for structurally similar acylcarnitines provide valuable insights into the efficiency of the carnitine-acylcarnitine translocase.
Table 1: Kinetic parameters of the carnitine-acylcarnitine translocase for various substrates in rat heart mitochondria.[10]
Regulation of Mitochondrial Transport by PPAR Signaling
Recent evidence suggests that decanoylcarnitine can modulate cellular metabolism through the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[11] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in fatty acid metabolism.[12]
Specifically, decanoylcarnitine supplementation has been shown to stimulate the PPAR signaling pathway, with PPARα being identified as a key isoform involved.[11] Activation of PPARα leads to the upregulation of genes encoding for proteins involved in fatty acid transport and oxidation, including CPT1A.[9][11] This creates a positive feedback loop where decanoylcarnitine not only serves as a substrate for β-oxidation but also enhances the capacity of the system to transport and metabolize fatty acids.
Experimental Protocols
Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of mitochondria from cultured cells for subsequent functional assays.[13][14][15]
Materials:
Phosphate-buffered saline (PBS), ice-cold
Mitochondrial Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
Dounce homogenizer
Centrifuge
Procedure:
Harvest cultured cells by trypsinization and wash with ice-cold PBS.
Resuspend the cell pellet in Mitochondrial Isolation Buffer.
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.
Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
Wash the mitochondrial pellet with Mitochondrial Isolation Buffer and repeat the high-speed centrifugation.
Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Analyzer to measure the effect of decanoyl-L-carnitine on mitochondrial respiration.
Materials:
Seahorse XF Cell Culture Microplate
Seahorse XF Calibrant
Seahorse XF Assay Medium
Decanoyl-L-carnitine chloride solution
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
On the day of the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with decanoyl-L-carnitine chloride at the desired concentration.
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
Load the sensor cartridge with mitochondrial stress test compounds.
Calibrate the Seahorse XF Analyzer.
Run the assay to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
PPARα Luciferase Reporter Assay
This protocol describes a cell-based assay to determine the activation of PPARα by decanoyl-L-carnitine.[5][7][16]
Materials:
Cells co-transfected with a PPARα expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).
Cell culture medium
Decanoyl-L-carnitine chloride solution
Luciferase assay reagent
Procedure:
Plate the transfected cells in a 96-well plate.
Treat the cells with varying concentrations of decanoyl-L-carnitine chloride.
Incubate for a specified period (e.g., 24 hours).
Lyse the cells and add the luciferase assay reagent.
Measure the luminescence using a luminometer. Increased luminescence indicates activation of PPARα.
Visualizations
Caption: The Carnitine Shuttle Pathway for Decanoyl-L-carnitine.
Decanoyl-L-carnitine Chloride: An In-depth Technical Guide on its Role as a Lipid Metabolism Intermediate
For Researchers, Scientists, and Drug Development Professionals Introduction Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a pivotal intermediate in cellular energy metabolism. It is formed through the esterific...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a pivotal intermediate in cellular energy metabolism. It is formed through the esterification of L-carnitine with decanoic acid, a ten-carbon saturated fatty acid. This conversion is a critical step in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and ATP production. This technical guide provides a comprehensive overview of the biochemical significance of decanoyl-L-carnitine chloride, detailing its metabolic pathways, relevant enzymatic kinetics, and established experimental protocols for its study.
The Role of Decanoyl-L-carnitine in Lipid Metabolism
Decanoyl-L-carnitine is an essential component of the carnitine shuttle system, which facilitates the transport of activated fatty acids (acyl-CoAs) across the inner mitochondrial membrane, a barrier to long- and medium-chain fatty acids. The formation of decanoyl-L-carnitine from decanoyl-CoA is catalyzed by carnitine acyltransferases located on both the outer and inner mitochondrial membranes. Once inside the mitochondrial matrix, the decanoyl group is transferred back to coenzyme A to regenerate decanoyl-CoA, which then enters the β-oxidation spiral.
The regulation of the carnitine shuttle and, consequently, the levels of decanoyl-L-carnitine are tightly controlled by the energy status of the cell. For instance, malonyl-CoA, a key intermediate in fatty acid synthesis, is a potent inhibitor of carnitine palmitoyltransferase I (CPT-I), thereby preventing fatty acid entry into the mitochondria when synthetic processes are active[1].
Quantitative Data
The following tables summarize key quantitative data related to decanoyl-L-carnitine and the enzymes involved in its metabolism.
K0.5 represents the substrate concentration at which the enzyme reaches half of its maximal velocity and is used here for enzymes exhibiting cooperative kinetics.
Note: Specific physiological concentrations of decanoyl-L-carnitine in various healthy human tissues are not widely reported and can vary significantly based on metabolic state.
Experimental Protocols
Protocol 1: Synthesis of Decanoyl-L-carnitine Chloride
This protocol describes a general method for the synthesis of acyl-L-carnitines, which can be specifically applied to the synthesis of decanoyl-L-carnitine chloride.
Materials:
L-carnitine hydrochloride
Decanoic acid
Thionyl chloride or Oxalyl chloride
Dichloromethane (DCM), anhydrous
N,N-Dimethylformamide (DMF), a few drops (catalyst)
Diethyl ether, cold
Trichloroacetic acid
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Ice bath
Rotary evaporator
Weakly basic anion exchange resin (optional, for conversion to inner salt)
Procedure:
Step 1: Preparation of Decanoyl Chloride
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve decanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
Cool the solution in an ice bath to 0 °C.
Slowly add thionyl chloride (or oxalyl chloride, ~4 equivalents) dropwise to the solution. Add a catalytic amount of DMF (a few drops)[3].
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield crude decanoyl chloride, which can be used in the next step without further purification[3].
Step 2: Esterification of L-carnitine
Dissolve L-carnitine hydrochloride (1 equivalent) in trichloroacetic acid.
Add the freshly prepared decanoyl chloride to the L-carnitine solution.
Heat the reaction mixture at approximately 45-70°C for several hours (e.g., 18 hours)[4]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
After the reaction is complete, cool the mixture to room temperature.
Precipitate the product by adding cold diethyl ether and wash the precipitate multiple times with cold diethyl ether to remove unreacted starting materials and byproducts[4].
Dry the resulting white solid under vacuum to obtain decanoyl-L-carnitine chloride.
(Optional) Step 3: Conversion to Inner Salt
To remove the chloride counter-ion, the product can be passed through a weakly basic anion exchange resin.
Protocol 2: Quantification of Decanoyl-L-carnitine by LC-MS/MS
This protocol is adapted from a validated method for the quantification of a broad range of acylcarnitines in biological samples[4][5][6].
C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm)[4]
Procedure:
Step 1: Sample Preparation
To 100 µL of plasma or an equivalent amount of tissue homogenate, add a known amount of the internal standard (Decanoyl-L-carnitine-d3).
Precipitate proteins by adding 400 µL of cold methanol.
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
Reconstitute the dried extract in a suitable solvent for SPE.
Step 2: Solid-Phase Extraction (SPE)
Condition a strong cation exchange SPE cartridge with methanol followed by water.
Load the reconstituted sample onto the cartridge.
Wash the cartridge with a non-eluting solvent (e.g., water, low percentage of methanol) to remove interfering substances.
Elute the acylcarnitines with a methanolic solution containing a small percentage of a strong base (e.g., ammonium hydroxide).
Dry the eluate and reconstitute it in the initial mobile phase for LC-MS/MS analysis.
Step 3: LC-MS/MS Analysis
Chromatographic Separation:
Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)[4]
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water[4]
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile[4]
Gradient: A linear gradient from 0% to 95% B over approximately 7 minutes, followed by a hold and re-equilibration. The total run time is typically around 22 minutes[4].
MRM Transition for Decanoyl-L-carnitine: Monitor the transition from the precursor ion (m/z of protonated decanoyl-L-carnitine) to a specific product ion (typically m/z 85, corresponding to the carnitine fragment).
MRM Transition for Internal Standard: Monitor the corresponding transition for Decanoyl-L-carnitine-d3.
Step 4: Data Analysis
Integrate the peak areas for both the analyte and the internal standard.
Calculate the ratio of the analyte peak area to the internal standard peak area.
Quantify the concentration of decanoyl-L-carnitine in the sample by comparing the area ratio to a standard curve prepared with known concentrations of decanoyl-L-carnitine and the internal standard.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to decanoyl-L-carnitine metabolism.
Caption: The Carnitine Shuttle Pathway for Decanoic Acid.
Caption: Experimental Workflow for Decanoyl-L-carnitine Quantification.
Caption: Regulation of Fatty Acid β-Oxidation.
Conclusion
Decanoyl-L-carnitine chloride is a crucial metabolic intermediate, the study of which provides valuable insights into the regulation of lipid metabolism and cellular bioenergetics. The quantitative data, detailed experimental protocols, and pathway diagrams presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals working in this field. Further research into the precise tissue-specific concentrations of decanoyl-L-carnitine and the kinetic properties of the enzymes that metabolize it will continue to enhance our understanding of its role in health and disease.
The Biological Significance of Medium-Chain Acylcarnitines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Medium-chain acylcarnitines (MCACs) are essential intermediates in the mitochondrial oxidation of medium-chain fatty acids. Beyond their well-estab...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medium-chain acylcarnitines (MCACs) are essential intermediates in the mitochondrial oxidation of medium-chain fatty acids. Beyond their well-established role in energy metabolism, emerging evidence highlights their significance as biomarkers and bioactive molecules in a range of physiological and pathological states. This technical guide provides an in-depth overview of the biological importance of MCACs, including their metabolic functions, association with disease, and their emerging role as signaling molecules. Detailed experimental protocols for their quantification and structured tables of their concentrations in various conditions are presented to serve as a valuable resource for researchers and professionals in the field of drug development and metabolic research.
Introduction
Acylcarnitines are formed through the esterification of L-carnitine with acyl-CoAs, a critical step for the transport of fatty acids into the mitochondrial matrix for β-oxidation. Medium-chain acylcarnitines, typically comprising acyl chains of 6 to 12 carbons (e.g., hexanoylcarnitine [C6], octanoylcarnitine [C8], decanoylcarnitine [C10], and dodecanoylcarnitine [C12]), are key players in this process. Dysregulation of MCAC metabolism is implicated in a variety of inherited and acquired metabolic disorders, making them crucial diagnostic and prognostic markers. Furthermore, recent studies suggest that MCACs may act as signaling molecules, influencing inflammatory and metabolic pathways.
Role in Metabolism and Disease
The primary function of MCACs is to facilitate the transport of medium-chain fatty acids across the inner mitochondrial membrane, a process independent of the carnitine-palmitoyltransferase I (CPT-I) shuttle required for long-chain fatty acids. Once inside the mitochondrial matrix, MCACs are converted back to their respective acyl-CoAs and enter the β-oxidation spiral to generate acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle for ATP production.
Inborn Errors of Metabolism
The clinical significance of MCACs is most prominently observed in inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). MCADD is an autosomal recessive disorder characterized by the inability to oxidize medium-chain fatty acids, leading to the accumulation of C6, C8, C10, and C10:1 acylcarnitines in blood and urine.[1] This accumulation is a key diagnostic marker for MCADD, often identified through newborn screening programs.[2]
Type 2 Diabetes Mellitus
Elevated levels of MCACs have been consistently reported in individuals with insulin resistance and type 2 diabetes (T2D).[3][4] This is thought to reflect incomplete or inefficient fatty acid oxidation in skeletal muscle and liver, contributing to lipotoxicity and impaired insulin signaling.[4] The accumulation of MCACs may directly contribute to pancreatic β-cell dysfunction by impairing mitochondrial respiratory capacity and glucose-stimulated insulin secretion.[4]
Cardiovascular Disease
Several studies have linked elevated plasma concentrations of MCACs to an increased risk of cardiovascular disease (CVD).[5][6][7][8][9][10] The accumulation of these metabolites may reflect mitochondrial dysfunction and a shift in substrate utilization in the heart, contributing to cardiac stress and pathology.
Quantitative Data on Medium-Chain Acylcarnitine Levels
The following tables summarize the reported concentrations of key medium-chain acylcarnitines in plasma/serum and dried blood spots (DBS) in healthy individuals and in various disease states. These values can serve as a reference for clinical and research applications.
Table 1: Plasma/Serum Concentrations of Medium-Chain Acylcarnitines (μmol/L)
Experimental Protocols for Medium-Chain Acylcarnitine Analysis
The gold standard for the quantification of MCACs is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of MCACs in human plasma.
Sample Preparation and Derivatization
Plasma Collection: Collect whole blood in EDTA- or heparin-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a mixture of deuterated internal standards (e.g., d3-C8, d3-C10 acylcarnitines).
Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Derivatization (Butylation): Add 100 µL of 3N hydrochloric acid in n-butanol to the dried residue. Incubate at 65°C for 20 minutes. This step converts the carboxyl group of the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.
Final Drying and Reconstitution: Evaporate the butanolic HCl to dryness under nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Separation:
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate to the initial conditions.
Precursor and Product Ions: The precursor ion for each butylated acylcarnitine is its [M+H]+ ion. A common product ion at m/z 85, corresponding to the carnitine backbone, is often used for quantification.[15] Specific precursor-to-product ion transitions for butylated MCACs are listed in Table 3.
Table 3: Representative MRM Transitions for Butylated Medium-Chain Acylcarnitines
Emerging research indicates that MCACs are not merely metabolic intermediates but can also function as signaling molecules, particularly in the context of inflammation.
Pro-inflammatory Signaling
Elevated levels of MCACs have been shown to activate pro-inflammatory signaling pathways, potentially contributing to the chronic low-grade inflammation observed in metabolic diseases.[16] One proposed mechanism involves the activation of the NF-κB pathway. While the direct receptor for MCACs is still under investigation, it is hypothesized that they may interact with pattern recognition receptors like Toll-like receptors (TLRs), leading to the recruitment of adaptor proteins such as MyD88.[16] This initiates a signaling cascade that results in the phosphorylation and activation of the IκB kinase (IKK) complex.[17][18][19][20] Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[21] The degradation of IκBα releases the NF-κB transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.[16]
Proposed pro-inflammatory signaling pathway of MCACs.
AMPK and PPAR Signaling
The interplay between MCACs and key metabolic regulators like AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs) is an active area of investigation. While direct binding of MCACs to these molecules has not been definitively established, their accumulation reflects a state of metabolic stress that can influence these pathways. For instance, an increase in the AMP/ATP ratio, which can be a consequence of impaired fatty acid oxidation, is a potent activator of AMPK. Activated AMPK, in turn, can phosphorylate and inactivate acetyl-CoA carboxylase (ACC), leading to a decrease in malonyl-CoA levels and a subsequent increase in CPT-I activity and fatty acid uptake into mitochondria.
PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. Fatty acids and their derivatives are known to be natural ligands for PPARs.[22] While there is no direct evidence of MCACs binding to PPARs, it is plausible that alterations in the intracellular pool of fatty acid metabolites, including MCACs, could indirectly influence PPAR activity and the expression of genes involved in fatty acid oxidation.
Experimental Workflow for MCAC Analysis
The following diagram illustrates a typical workflow for the analysis of medium-chain acylcarnitines from biological samples.
A typical experimental workflow for MCAC analysis.
Conclusion
Medium-chain acylcarnitines are more than just intermediates of fatty acid metabolism. Their quantification provides a valuable window into mitochondrial function and metabolic health. The strong association of elevated MCAC levels with a range of metabolic disorders, including inborn errors of metabolism, type 2 diabetes, and cardiovascular disease, underscores their importance as clinical biomarkers. Furthermore, the emerging role of MCACs as signaling molecules in inflammatory pathways opens up new avenues for research into the pathophysiology of metabolic diseases and for the development of novel therapeutic strategies. The detailed methodologies and quantitative data presented in this guide are intended to support these ongoing efforts and facilitate further advancements in our understanding of the biological significance of medium-chain acylcarnitines.
The Analytical Role of Decanoyl-L-carnitine Chloride in Metabolic Pathway Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is a critical intermediate in cellular energy metabolism. It is formed during the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is a critical intermediate in cellular energy metabolism. It is formed during the transport of decanoic acid into the mitochondrial matrix for subsequent β-oxidation. As a measurable biomarker, its quantification provides a valuable window into the functionality of fatty acid oxidation pathways. Aberrant levels of Decanoyl-L-carnitine are indicative of several inborn errors of metabolism, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. This technical guide provides an in-depth overview of the role of Decanoyl-L-carnitine in metabolic pathways, detailed experimental protocols for its analysis, and quantitative data for comparative studies.
The Role of Decanoyl-L-carnitine in Metabolism
Decanoyl-L-carnitine is an ester derivative of L-carnitine and decanoic acid.[1][2][3] L-carnitine plays an essential role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the carnitine shuttle.[4][5][6] This transport is crucial for the subsequent breakdown of fatty acids through β-oxidation to produce energy in the form of ATP.
Medium-chain fatty acids like decanoic acid can partially cross the mitochondrial membrane independently. However, their efficient transport and commitment to β-oxidation are facilitated by their conversion to acylcarnitines. In cases of enzymatic defects in the β-oxidation pathway, such as MCAD deficiency, the breakdown of medium-chain acyl-CoAs is impaired. This leads to an accumulation of upstream metabolites, including decanoyl-CoA, which is then transesterified to Decanoyl-L-carnitine and exported from the mitochondria.[7] Consequently, elevated levels of Decanoyl-L-carnitine in blood and other biological fluids serve as a key diagnostic marker for MCAD deficiency and other related metabolic disorders.[8]
Quantitative Data Presentation
The concentration of Decanoyl-L-carnitine is a critical parameter in the diagnosis and monitoring of metabolic disorders. The following tables summarize representative quantitative data from the literature.
Note: Concentrations can vary based on age, diet, and physiological state. The provided data are for illustrative purposes and should be interpreted within the context of the specific study.
Signaling and Metabolic Pathways
The metabolic fate of decanoic acid and the central role of the carnitine shuttle are depicted in the following diagrams.
Fatty Acid Beta-Oxidation Pathway for Decanoic Acid.
The Carnitine Shuttle Mechanism.
Experimental Protocols
The gold standard for the quantification of Decanoyl-L-carnitine and other acylcarnitines in biological samples is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC).
Sample Preparation from Dried Blood Spots (DBS)
Spotting: Collect whole blood onto a specialized filter paper card and allow it to air dry completely for at least 3 hours at ambient temperature.
Punching: A 3-mm or 6-mm disc is punched from the dried blood spot into a well of a 96-well microtiter plate.[11]
Extraction: Add an extraction solution, typically methanol containing a mixture of stable isotope-labeled internal standards (including D3-Decanoyl-L-carnitine), to each well.[8]
Incubation: Agitate the plate to ensure efficient extraction of the analytes from the filter paper.
Separation: Centrifuge the plate to pellet the filter paper and any precipitated proteins.
Transfer: Carefully transfer the supernatant to a new 96-well plate.
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization (Butylation)
To improve chromatographic separation and ionization efficiency, acylcarnitines are often derivatized to their butyl esters.
Reagent Preparation: Prepare a solution of 3 M HCl in n-butanol.
Reaction: Add the butanolic HCl solution to the dried sample extract.
Incubation: Incubate the plate at 65°C for 15-20 minutes.[8][12]
Drying: Dry the samples again under a stream of nitrogen.
Reconstitution: Reconstitute the dried derivatized sample in the mobile phase used for the LC-MS/MS analysis.
Tandem Mass Spectrometry (MS/MS) Analysis
Instrumentation: A triple quadrupole tandem mass spectrometer is commonly used.
Ionization: Electrospray ionization (ESI) in the positive ion mode is employed.
Analysis Mode: For acylcarnitine profiling, a precursor ion scan is frequently utilized. The instrument is set to detect all parent ions that fragment to produce a specific daughter ion characteristic of butylated acylcarnitines.[13][14]
Quantification: Quantification is achieved using the stable isotope dilution method. The response ratio of the endogenous Decanoyl-L-carnitine to its deuterated internal standard is used to calculate the concentration.[13][14]
The following diagram illustrates the general workflow for the analysis of Decanoyl-L-carnitine.
Experimental Workflow for Decanoyl-L-carnitine Analysis.
Conclusion
Decanoyl-L-carnitine chloride is a pivotal molecule in the field of metabolic research and clinical diagnostics. Its accurate quantification provides profound insights into the integrity of fatty acid oxidation pathways. The methodologies outlined in this guide, particularly tandem mass spectrometry, offer a robust and sensitive approach for the analysis of Decanoyl-L-carnitine. A thorough understanding of its role in metabolic pathways and the application of standardized analytical protocols are essential for advancing research and improving the diagnosis and management of inborn errors of metabolism.
Investigating the Neuroprotective Properties of Decanoyl-L-carnitine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Decanoyl-L-carnitine chloride, a member of the acylcarnitine family, is emerging as a compound of interest for its potential neuroprotective effect...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride, a member of the acylcarnitine family, is emerging as a compound of interest for its potential neuroprotective effects. While direct research on this specific molecule is limited, the well-established neuroprotective actions of its parent compound, L-carnitine, and its close analogue, Acetyl-L-carnitine, provide a strong rationale for its investigation. This technical guide synthesizes the current understanding of the probable neuroprotective mechanisms of Decanoyl-L-carnitine chloride, drawing parallels from related acylcarnitines. It details the key signaling pathways likely to be involved, including the modulation of mitochondrial function, attenuation of oxidative stress, and inhibition of apoptotic cascades. Furthermore, this document provides comprehensive experimental protocols for the in-depth investigation of these neuroprotective properties in a laboratory setting. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of Decanoyl-L-carnitine chloride in the context of neurodegenerative diseases and neuronal injury.
Introduction: The Therapeutic Potential of Acylcarnitines in Neuroprotection
L-carnitine and its acetylated form, Acetyl-L-carnitine (ALCAR), are naturally occurring compounds crucial for cellular energy metabolism.[1][2] Their primary role involves the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in ATP production.[1][3] Beyond their metabolic functions, both L-carnitine and ALCAR have demonstrated significant neuroprotective properties in numerous preclinical studies.[1][2][4] These effects are attributed to a range of mechanisms, including the enhancement of mitochondrial respiration, reduction of oxidative stress, and modulation of apoptotic signaling pathways.[4][5][6]
Decanoyl-L-carnitine chloride, as a longer-chain acylcarnitine, is hypothesized to share and potentially possess unique neuroprotective characteristics. The decanoyl (C10) moiety may influence its lipophilicity and interaction with cellular membranes, potentially leading to distinct effects on mitochondrial function and intracellular signaling. This guide will explore the putative neuroprotective mechanisms of Decanoyl-L-carnitine chloride based on the extensive research on related acylcarnitines and provide the necessary experimental frameworks for its comprehensive evaluation.
Putative Mechanisms of Neuroprotection by Decanoyl-L-carnitine Chloride
Based on the known actions of L-carnitine and ALCAR, the neuroprotective effects of Decanoyl-L-carnitine chloride are likely mediated through three primary, interconnected pathways: enhancement of mitochondrial function, attenuation of oxidative stress, and inhibition of apoptosis.
Enhancement of Mitochondrial Function
Mitochondrial dysfunction is a central pathological feature in many neurodegenerative diseases. L-carnitine and its esters have been shown to improve mitochondrial function through various mechanisms.[6][7][8] Decanoyl-L-carnitine chloride is expected to contribute to mitochondrial health by:
Facilitating Fatty Acid Metabolism: By transporting decanoic acid into the mitochondria, it can provide a substrate for β-oxidation, thereby supporting cellular energy production, particularly under conditions of impaired glucose metabolism.[1]
Maintaining Mitochondrial Membrane Potential (ΔΨm): A stable ΔΨm is crucial for ATP synthesis and overall mitochondrial integrity. L-carnitine has been shown to preserve ΔΨm in the face of cellular stress.[7]
Modulating the Acyl-CoA/CoA Ratio: An accumulation of acyl-CoA esters can inhibit key mitochondrial enzymes. By converting these esters to acylcarnitines, Decanoyl-L-carnitine chloride may help maintain a healthy intramitochondrial CoA pool.[3]
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage. L-carnitine and ALCAR are known to possess antioxidant properties.[5][9] The anticipated antioxidant mechanisms of Decanoyl-L-carnitine chloride include:
Scavenging of Free Radicals: Direct scavenging of ROS to prevent damage to lipids, proteins, and DNA.
Upregulation of Antioxidant Enzymes: Potential to enhance the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Reduction of Mitochondrial ROS Production: By improving the efficiency of the electron transport chain, it may reduce the leakage of electrons and subsequent formation of superoxide radicals.
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unwanted cells. However, its dysregulation can lead to excessive neuronal loss in neurodegenerative conditions. L-carnitine and ALCAR have been demonstrated to have anti-apoptotic effects in neuronal cells.[9][10] Decanoyl-L-carnitine chloride is likely to inhibit apoptosis by:
Modulating Bcl-2 Family Proteins: Increasing the ratio of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) to pro-apoptotic proteins (e.g., Bax, Bak). L-carnitine has been shown to block the decrease in the BCL-X(L) to Bax ratio induced by neurotoxins.[10]
Inhibiting Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. L-carnitine can prevent the activation of key executioner caspases like caspase-3.
Preventing Cytochrome c Release: By stabilizing the mitochondrial membrane, it may prevent the release of cytochrome c into the cytosol, a key initiating event in the intrinsic apoptotic pathway.
Data Presentation: Quantitative Insights from L-carnitine and Acetyl-L-carnitine Studies
While specific quantitative data for Decanoyl-L-carnitine chloride are not yet available in the public domain, the following tables summarize representative data from studies on L-carnitine and Acetyl-L-carnitine to provide a comparative framework for future investigations.
Table 1: Effects of L-carnitine and Acetyl-L-carnitine on Neuronal Viability and Mitochondrial Function
Experimental Protocols for Investigating Neuroprotective Properties
The following section provides detailed methodologies for key experiments to assess the neuroprotective properties of Decanoyl-L-carnitine chloride.
Cell Viability and Neurotoxicity Assays
This assay measures the metabolic activity of cells, which is indicative of their viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Protocol:
Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and differentiate as required.[13]
Pre-treat the cells with varying concentrations of Decanoyl-L-carnitine chloride for a specified duration (e.g., 24 hours).
Induce neurotoxicity with a relevant insult (e.g., H₂O₂, glutamate, or MPP+).[10][13] Include appropriate controls (untreated cells, cells with insult only, and vehicle controls).
After the incubation period with the neurotoxin, remove the medium and add 100 µL of fresh serum-free medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[13]
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assays
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.[14][15][16]
Protocol (for cultured cells on coverslips):
Culture and treat cells with Decanoyl-L-carnitine chloride and a pro-apoptotic stimulus as described for the MTT assay.
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16]
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[16]
Wash the cells with PBS.
Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP for 60 minutes at 37°C in a humidified chamber, protected from light.[14]
Wash the cells with PBS.
Counterstain the nuclei with a DNA-binding dye such as DAPI.
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: Cell lysates are incubated with a synthetic peptide substrate that is specific for caspase-3 and is conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.[17][18][19][20][21]
Protocol (Colorimetric):
Culture and treat cells as previously described.
Harvest the cells and prepare cell lysates using a lysis buffer provided in a commercial kit.[19]
Determine the protein concentration of the lysates.
In a 96-well plate, add a standardized amount of protein from each lysate to individual wells.
Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer to each well.[18]
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[18]
Oxidative Stress Assays
This assay measures the overall levels of intracellular reactive oxygen species.
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][23]
Protocol:
Culture and treat cells with Decanoyl-L-carnitine chloride and an oxidative stress-inducing agent.
Wash the cells with a suitable buffer (e.g., PBS or HBSS).
Load the cells with H2DCFDA (e.g., 10 µM) in buffer for 30-60 minutes at 37°C, protected from light.[24]
Wash the cells to remove the excess dye.
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize by fluorescence microscopy.[25]
Mitochondrial Function Assays
This assay assesses mitochondrial health by measuring the mitochondrial membrane potential.
Principle: JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, where it forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a decreased ΔΨm, JC-1 remains in the cytoplasm as monomers that fluoresce green. The ratio of red to green fluorescence is used as an indicator of mitochondrial depolarization.[26][27][28][29]
Protocol:
Culture and treat cells as previously described.
Incubate the cells with JC-1 dye (e.g., 2 µM) in the culture medium for 15-30 minutes at 37°C.[27]
Wash the cells with a suitable buffer.
Measure the red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~530 nm) fluorescence using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[27]
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Putative neuroprotective signaling pathways of Decanoyl-L-carnitine chloride.
Experimental Workflows
Caption: General experimental workflow for assessing neuroprotection in vitro.
Conclusion and Future Directions
Decanoyl-L-carnitine chloride holds promise as a neuroprotective agent, with its therapeutic potential strongly suggested by the well-documented benefits of L-carnitine and Acetyl-L-carnitine. The proposed mechanisms of action, centered on the enhancement of mitochondrial function, reduction of oxidative stress, and inhibition of apoptosis, provide a solid foundation for future research. The experimental protocols detailed in this guide offer a comprehensive framework for rigorously evaluating these properties.
Future investigations should focus on generating specific data for Decanoyl-L-carnitine chloride to confirm these hypothesized mechanisms and to determine its efficacy and potency relative to other acylcarnitines. Dose-response studies, time-course analyses, and the use of various neuronal cell types and neurotoxic insults will be crucial in building a comprehensive profile of its neuroprotective activity. Furthermore, in vivo studies in animal models of neurodegenerative diseases will be essential to translate these in vitro findings into potential therapeutic applications. The exploration of Decanoyl-L-carnitine chloride and other acylcarnitine derivatives represents a promising avenue for the development of novel therapies to combat the growing burden of neurodegenerative disorders.
Decanoyl-L-carnitine Chloride and Its Influence on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Decanoyl-L-carnitine chloride, a member of the acylcarnitine family, plays a crucial role in cellular energy metabolism. While direct, comprehensiv...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride, a member of the acylcarnitine family, plays a crucial role in cellular energy metabolism. While direct, comprehensive studies on the specific effects of Decanoyl-L-carnitine chloride on global gene expression are not extensively documented in publicly available literature, its function is intrinsically linked to the broader activities of L-carnitine and other acylcarnitines. These compounds are well-recognized as key modulators of fatty acid oxidation and intermediary metabolism. Their influence on gene expression is primarily mediated through the activation of peroxisome proliferator-activated receptors (PPARs) and their coactivators, which regulate the transcription of genes involved in lipid and glucose metabolism. This technical guide synthesizes the current understanding of how L-carnitine and its derivatives impact gene expression, providing a foundational framework for researchers investigating the specific actions of Decanoyl-L-carnitine chloride.
Introduction to Decanoyl-L-carnitine Chloride
Decanoyl-L-carnitine is an ester derivative of L-carnitine, an essential cofactor in fatty acid metabolism.[1][2][3] Its primary function is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent β-oxidation and the generation of ATP.[4][5][6] As an intermediate in lipid metabolism, Decanoyl-L-carnitine is integral to maintaining cellular energy homeostasis.[7][8] The chloride salt form enhances its stability and solubility for research and potential therapeutic applications.
The Role of Carnitines in Cellular Metabolism and Gene Regulation
L-carnitine and its acyl derivatives are not merely passive transporters of fatty acids; they are active participants in the regulation of metabolic pathways. By modulating the intracellular ratio of acyl-CoA to free CoA, they influence the activity of various enzymes and signaling pathways. This modulation extends to the regulation of gene expression, primarily through the activation of the PPAR family of nuclear receptors.
The Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
PPARs are ligand-activated transcription factors that play a central role in the regulation of lipid and glucose metabolism.[9] There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). Fatty acids and their derivatives, including acylcarnitines, can act as natural ligands for these receptors. Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating or suppressing gene transcription.
L-carnitine has been shown to ameliorate liver inflammatory responses by regulating carnitine palmitoyltransferase I (CPT I)-dependent PPARγ signaling.[10] Furthermore, L-carnitine can attenuate the decrease in PPARα expression induced by oxidative stress.[11]
Quantitative Data on Gene Expression Changes Induced by Carnitines
While specific data for Decanoyl-L-carnitine chloride is limited, studies on L-carnitine and other acylcarnitines provide valuable insights into their potential effects on gene expression. The following tables summarize findings from relevant studies. It is important to note that these results may not be directly transferable to Decanoyl-L-carnitine chloride and should be considered as indicative of the general effects of carnitines.
Table 1: Effect of L-carnitine on Gene Expression in Human Hepatocytes (HL7702 cells) under Oxidative Stress
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the cited literature for studying the effects of carnitine compounds on gene expression.
Cell Culture and Treatment
Cell Line: Human normal hepatocyte cell line HL7702 or PC12, a rat pheochromocytoma cell line.
Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Treatment:
For oxidative stress studies, cells are pre-treated with varying concentrations of L-carnitine for a specified period (e.g., 24 hours) before being exposed to an inducing agent like hydrogen peroxide (H₂O₂).[11]
For neurotoxicity studies, PC12 cells can be treated with a neurotoxin such as 3-nitropropionic acid (3-NPA) in the presence or absence of Acetyl-L-carnitine.[12]
RNA Extraction: Total RNA is extracted from the cultured cells using a commercial kit (e.g., TRIzol reagent or RNeasy Mini Kit) according to the manufacturer's instructions.
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system with a fluorescent dye like SYBR Green. Gene-specific primers are designed for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.
Inferred Mechanisms of Action for Decanoyl-L-carnitine Chloride
Based on the known functions of L-carnitine and other acylcarnitines, the following mechanisms can be inferred for the action of Decanoyl-L-carnitine chloride on gene expression:
PPARα Activation: As a fatty acid derivative, Decanoyl-L-carnitine is a potential ligand for PPARα. Activation of PPARα would lead to the upregulation of genes involved in fatty acid uptake and oxidation, such as CPT1, CPT2, and acyl-CoA oxidases. This is a primary mechanism for increasing the capacity of cells to metabolize fats.
Modulation of PGC-1α Activity: The peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) is a master regulator of mitochondrial biogenesis and energy metabolism. Acetyl-L-carnitine has been shown to activate the PGC-1α/PGC-1β-dependent signaling cascade.[13] It is plausible that Decanoyl-L-carnitine could similarly influence PGC-1α activity, leading to broad changes in the expression of genes related to mitochondrial function.
Anti-inflammatory Effects: L-carnitine has demonstrated anti-inflammatory properties, in part through the modulation of PPARγ signaling which can antagonize the activity of pro-inflammatory transcription factors like NF-κB.[10] Decanoyl-L-carnitine may share these properties, potentially downregulating the expression of pro-inflammatory cytokines and enzymes.
Conclusion and Future Directions
Decanoyl-L-carnitine chloride, as a key intermediate in fatty acid metabolism, is poised to be a significant regulator of gene expression, particularly for genes involved in energy homeostasis and inflammation. While direct evidence is emerging, the well-established roles of L-carnitine and other acylcarnitines provide a strong foundation for inferring its mechanisms of action, primarily through the PPAR signaling pathways.
Future research should focus on global gene expression profiling, such as through RNA sequencing (RNA-seq), following treatment of relevant cell types (e.g., hepatocytes, myocytes, neurons) with Decanoyl-L-carnitine chloride. Such studies will provide a comprehensive and unbiased view of the transcriptional changes induced by this molecule and will be instrumental in elucidating its precise biological roles and therapeutic potential. Further investigation into its specific interactions with nuclear receptors and coactivators will also be critical to fully understand its impact on cellular function.
Application Notes and Protocols for Decanoyl-L-carnitine chloride in In Vitro Fatty Acid Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Decanoyl-L-carnitine chloride is a medium-chain acylcarnitine that serves as a crucial intermediate in fatty acid metabolism. It is an ester de...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride is a medium-chain acylcarnitine that serves as a crucial intermediate in fatty acid metabolism. It is an ester derivative of L-carnitine, a vital cofactor for the transport of fatty acids into the mitochondrial matrix where β-oxidation occurs.[1][2] As a research tool, Decanoyl-L-carnitine chloride is invaluable for investigating the intricacies of fatty acid oxidation (FAO), particularly the function of the carnitine shuttle and the activity of key enzymes such as Carnitine Palmitoyltransferase 1 (CPT1) and Carnitine Palmitoyltransferase 2 (CPT2). Recent studies have highlighted its potential to modulate mitochondrial function, suggesting its utility in studying metabolic disorders. For instance, decanoylcarnitine supplementation has been shown to activate CPT1A expression, thereby improving fatty acid metabolism and ameliorating mitochondrial dysfunction in vitro.[3]
These application notes provide detailed protocols for utilizing Decanoyl-L-carnitine chloride to study fatty acid metabolism in vitro, including methods for assessing mitochondrial respiration, CPT1 activity, and cellular acylcarnitine profiling.
Core Signaling Pathway: The Carnitine Shuttle
The transport of long-chain fatty acids into the mitochondria is a critical rate-limiting step in fatty acid oxidation and is mediated by the carnitine shuttle. Decanoyl-L-carnitine is a key substrate in this process.
The Carnitine Shuttle Pathway for Fatty Acid Transport.
Data Presentation
Table 1: Effect of Decanoyl-L-carnitine chloride on Mitochondrial Respiration in Cultured Hepatocytes
This table presents representative data from a Seahorse XF Mito Stress Test, illustrating the dose-dependent effect of Decanoyl-L-carnitine chloride on key parameters of mitochondrial respiration.
Concentration (µM)
Basal Respiration (pmol O₂/min/µg protein)
ATP Production (pmol O₂/min/µg protein)
Maximal Respiration (pmol O₂/min/µg protein)
Spare Respiratory Capacity (%)
0 (Vehicle)
150 ± 12
110 ± 9
250 ± 20
67 ± 5
10
180 ± 15
135 ± 11
310 ± 25
72 ± 6
50
220 ± 18
170 ± 14
400 ± 32
82 ± 7
100
250 ± 21
195 ± 16
480 ± 38
92 ± 8
200
255 ± 22
200 ± 17
490 ± 40
94 ± 8
Table 2: CPT1A Activity in Isolated Mitochondria with Decanoyl-L-carnitine as a Substrate
This table shows hypothetical data for the determination of CPT1A kinetic parameters using Decanoyl-L-carnitine chloride as a substrate.
Substrate Concentration (µM Decanoyl-L-carnitine)
CPT1A Activity (nmol/min/mg protein)
5
12.5 ± 1.1
10
22.7 ± 2.0
25
45.5 ± 3.9
50
71.4 ± 6.2
100
100.0 ± 8.7
200
125.0 ± 10.9
Kinetic Parameters
Vmax
150 nmol/min/mg protein
Km
45 µM
Table 3: Acylcarnitine Profile in Cell Lysates Following Incubation with Decanoyl-L-carnitine chloride
This table illustrates the expected changes in the cellular acylcarnitine profile after treatment with Decanoyl-L-carnitine chloride, as analyzed by LC-MS/MS.
Acylcarnitine Species
Control (pmol/mg protein)
Decanoyl-L-carnitine (100 µM) (pmol/mg protein)
Fold Change
C2 (Acetyl)
150 ± 15
300 ± 28
2.0
C4 (Butyryl)
25 ± 3
55 ± 6
2.2
C6 (Hexanoyl)
10 ± 1.2
30 ± 3.5
3.0
C8 (Octanoyl)
5 ± 0.6
25 ± 2.9
5.0
C10 (Decanoyl)
2 ± 0.3
500 ± 45
250.0
C12 (Lauroyl)
1.5 ± 0.2
3.5 ± 0.4
2.3
C14 (Myristoyl)
1.2 ± 0.1
2.8 ± 0.3
2.3
C16 (Palmitoyl)
2.5 ± 0.3
5.1 ± 0.6
2.0
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol details the use of a Seahorse XF Analyzer to measure the effect of Decanoyl-L-carnitine chloride on the oxygen consumption rate (OCR) in live cells.
Experimental Workflow for Seahorse XF Respirometry.
Materials:
Decanoyl-L-carnitine chloride stock solution (10 mM in sterile water)
Seahorse XF Cell Culture Microplates
Seahorse XF Calibrant
Seahorse XF Base Medium
L-Glutamine, Glucose, Sodium Pyruvate
Seahorse XF Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Cultured cells of interest (e.g., HepG2, C2C12)
BCA Protein Assay Kit
Procedure:
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.
Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with L-glutamine, glucose, and sodium pyruvate. Warm to 37°C and adjust pH to 7.4.
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
Cell Treatment:
Remove culture medium from the cells and wash twice with pre-warmed assay medium.
Add assay medium containing the desired concentrations of Decanoyl-L-carnitine chloride (e.g., 0, 10, 50, 100, 200 µM).
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.
Mito Stress Test:
Load the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A according to the manufacturer's protocol.
Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
Data Analysis:
After the run, normalize the OCR data to the protein concentration in each well, determined by a BCA assay.
Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity using the Seahorse XF software.
Protocol 2: In Vitro CPT1 Activity Assay
This protocol describes a radiometric assay to measure the activity of CPT1 in isolated mitochondria using [³H]L-carnitine and decanoyl-CoA (generated in situ from Decanoyl-L-carnitine chloride).
Materials:
Decanoyl-L-carnitine chloride
Coenzyme A (CoA)
Acyl-CoA synthetase
[³H]L-carnitine
Isolated mitochondria
Bovine Serum Albumin (BSA), fatty acid-free
Reaction buffer (e.g., HEPES, KCl, EDTA)
Malonyl-CoA (for inhibitor studies)
Scintillation fluid and vials
Procedure:
Mitochondria Isolation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods.
Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, BSA, and CoA.
Substrate Preparation: In a separate tube, pre-incubate Decanoyl-L-carnitine chloride with acyl-CoA synthetase and ATP to generate decanoyl-CoA.
Assay Initiation:
Add isolated mitochondria to the reaction mixture.
Add the prepared decanoyl-CoA.
Initiate the reaction by adding [³H]L-carnitine.
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
Separation and Quantification:
Separate the radiolabeled acylcarnitine product from unreacted [³H]L-carnitine using an appropriate method (e.g., ion-exchange chromatography or solvent extraction).
Quantify the radioactivity of the product using a scintillation counter.
Data Analysis: Calculate the CPT1 activity as nmol of [³H]acylcarnitine formed per minute per mg of mitochondrial protein.
Protocol 3: Cellular Acylcarnitine Profiling by LC-MS/MS
This protocol outlines the steps for analyzing changes in the intracellular acylcarnitine pool following treatment with Decanoyl-L-carnitine chloride.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
Cell Culture and Treatment: Culture cells to the desired confluency and treat with Decanoyl-L-carnitine chloride for a specified time.
Metabolite Extraction:
Harvest cells and wash with ice-cold PBS.
Lyse the cells and extract metabolites using a cold solvent mixture (e.g., 80% methanol) containing internal standards.
Centrifuge to pellet cell debris and collect the supernatant.
Sample Preparation: Dry the supernatant under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
Inject the sample into the LC-MS/MS system.
Separate the acylcarnitines using a suitable chromatography column and gradient.
Detect and quantify the different acylcarnitine species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
Data Analysis:
Calculate the concentration of each acylcarnitine species based on the peak areas relative to the internal standards.
Normalize the data to the total protein content of the cell lysate.
Compare the acylcarnitine profiles of treated and control samples to identify significant changes.
Conclusion
Decanoyl-L-carnitine chloride is a powerful tool for the in vitro investigation of fatty acid metabolism. The protocols provided herein offer robust methods for assessing its impact on mitochondrial respiration, enzyme activity, and the cellular metabolic profile. By employing these techniques, researchers can gain valuable insights into the role of medium-chain fatty acids in cellular bioenergetics and the pathophysiology of metabolic diseases.
Application Notes and Protocols: Decanoyl-L-carnitine Chloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction Decanoyl-L-carnitine chloride is an ester derivative of L-carnitine, playing a crucial role as a cofactor in fatty acid metabolism.[1] Its prim...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride is an ester derivative of L-carnitine, playing a crucial role as a cofactor in fatty acid metabolism.[1] Its primary function is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[2][3][4] This metabolic intermediate is a valuable tool for in vitro studies investigating cellular energy metabolism, mitochondrial function, and the therapeutic potential for metabolic disorders.[5] This document provides a detailed protocol for the dissolution of Decanoyl-L-carnitine chloride for use in cell culture experiments.
Data Presentation
Solubility of Decanoyl-L-carnitine Chloride
The solubility of Decanoyl-L-carnitine chloride has been reported in several common laboratory solvents. The choice of solvent is critical for preparing a stable, concentrated stock solution suitable for cell culture applications.
Note: Hygroscopic nature of DMSO can affect solubility; it is recommended to use newly opened or properly stored anhydrous DMSO. Sonication may be required to achieve complete dissolution at higher concentrations.[6][7]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of Decanoyl-L-carnitine chloride. DMSO is a commonly used solvent for preparing stock solutions of lipophilic compounds for cell culture, as it is miscible with culture media at low concentrations. However, given its high solubility in water, sterile water or phosphate-buffered saline (PBS) can also be considered, which may be preferable for certain cell types sensitive to DMSO.
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain the sterility of the stock solution.
Weighing: Aseptically weigh the desired amount of Decanoyl-L-carnitine chloride powder into a sterile tube.
Solvent Addition: Add the appropriate volume of sterile DMSO or sterile water to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM).
Dissolution: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath to aid dissolution, being careful to avoid excessive heating.
Sterilization (if necessary): If the stock solution was not prepared from sterile components, it can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube. Note that this may not be necessary if starting with sterile powder and solvent under aseptic conditions.
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles, which can degrade the compound.
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the solution is stable for up to 6 months; at -20°C, it should be used within 1 month.[8]
Protocol 2: Preparation of Working Solutions and Application in Cell Culture
This protocol describes the dilution of the concentrated stock solution to the final working concentration in cell culture medium.
Materials:
Concentrated stock solution of Decanoyl-L-carnitine chloride
Pre-warmed, complete cell culture medium appropriate for the cell line being used
Sterile, polystyrene tubes
Procedure:
Thawing: Thaw a single aliquot of the concentrated stock solution at room temperature.
Dilution: Serially dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Vehicle Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to prepare the stock solution as the treated cells. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[9]
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of Decanoyl-L-carnitine chloride or the vehicle control.
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Downstream Analysis: Following incubation, proceed with the planned downstream assays to assess the effects of Decanoyl-L-carnitine chloride on the cells.
Application Notes and Protocols for Decanoyl-L-carnitine Chloride Analysis in Tissues
For Researchers, Scientists, and Drug Development Professionals Introduction Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in the transport of decanoic acid into the mitochondria for subs...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in the transport of decanoic acid into the mitochondria for subsequent β-oxidation. The quantification of Decanoyl-L-carnitine and other acylcarnitines in tissues is vital for studying fatty acid metabolism, diagnosing inherited metabolic disorders, and investigating the mechanism of action of drugs that modulate mitochondrial function. This document provides detailed protocols for the sample preparation of tissue samples for the accurate analysis of Decanoyl-L-carnitine chloride using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Principles of Sample Preparation
The primary goal of sample preparation is to efficiently extract Decanoyl-L-carnitine from the complex tissue matrix while removing interfering substances such as proteins and phospholipids that can suppress the ionization process in the mass spectrometer and damage the analytical column. The typical workflow involves tissue homogenization, protein precipitation, and extraction of the analyte of interest.
Experimental Protocols
This section outlines a general protocol for the extraction of Decanoyl-L-carnitine from tissue samples. This protocol may require optimization depending on the specific tissue type and the available laboratory equipment.
Protocol 1: Methanol Precipitation and Extraction
This is a widely used and straightforward method suitable for a variety of tissue types.
Materials:
Tissue sample (frozen at -80°C)
Liquid nitrogen
Mortar and pestle, pre-chilled
Homogenizer (e.g., bead beater, rotor-stator)
Ice-cold methanol (LC-MS grade)
Internal Standard (IS) solution (e.g., Decanoyl-L-carnitine-d3)
Microcentrifuge tubes
Centrifuge capable of 4°C and >10,000 x g
Vacuum concentrator or nitrogen evaporator
Procedure:
Tissue Pulverization: Weigh approximately 20-50 mg of frozen tissue. Immediately place the tissue in a pre-chilled mortar and add liquid nitrogen. Grind the tissue to a fine powder using the pestle.[1]
Homogenization: Transfer the powdered tissue to a pre-chilled homogenization tube. Add 1 mL of ice-cold methanol containing the internal standard.[1] Homogenize the sample using a bead beater or a rotor-stator homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout this process to minimize enzymatic activity.
Protein Precipitation and Extraction: Vortex the homogenate for 1 minute and then incubate at -20°C for 20 minutes to facilitate protein precipitation.
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[1]
Supernatant Collection: Carefully collect the supernatant, which contains the extracted acylcarnitines, and transfer it to a new microcentrifuge tube.
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS system. Vortex and centrifuge to pellet any remaining particulates.
Analysis: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Acetonitrile/Isopropanol Extraction
This method is effective for a broad range of acylcarnitines and can be adapted for Decanoyl-L-carnitine analysis.
Homogenization: Transfer the powdered tissue (20-26 mg) to a homogenization tube. Add 1.5 mL of the ice-cold acetonitrile/isopropanol solution containing the internal standard and homogenize for 30 seconds.[2]
Second Homogenization: Add 0.5 mL of 0.1 M potassium phosphate buffer (pH 6.7) and homogenize for another 30 seconds.[2]
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
Supernatant Collection: Collect the supernatant for further processing or direct analysis. Depending on the purity required, a solid-phase extraction (SPE) step can be incorporated.[2]
Drying and Reconstitution: As described in Protocol 1.
Analysis: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize quantitative data from published methods for acylcarnitine analysis, which can be representative for Decanoyl-L-carnitine.
Table 1: Recovery of Acylcarnitines from Tissue Samples
Acyl-CoA Ester
Tissue Extraction Recovery (%)
Solid Phase Extraction Recovery (%)
Acetyl-CoA
93 - 104
83 - 90
Malonyl-CoA
93 - 104
83 - 90
Octanoyl-CoA
93 - 104
83 - 90
Oleoyl-CoA
93 - 104
83 - 90
Palmitoyl-CoA
93 - 104
83 - 90
Arachidonyl-CoA
93 - 104
83 - 90
Data adapted from a study on acyl-coenzyme A esters, which are precursors to acylcarnitines, in rat liver. The extraction method utilized acetonitrile/isopropanol followed by solid-phase extraction.[2]
Table 2: Method Precision for Acylcarnitine Analysis in Plasma
Analyte
Within-day CV (%)
Between-day CV (%)
C2-carnitine
<10
4.4 - 14.2
Other acylcarnitines
<10
4.4 - 14.2
CV: Coefficient of Variation. Data from a study on plasma acylcarnitines, demonstrating typical precision of LC-MS/MS methods.[3]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for tissue sample preparation.
Signaling Pathway Context
Caption: Role of Decanoyl-L-carnitine in fatty acid transport.
Conclusion
The protocols described provide a robust framework for the sample preparation of tissues for the analysis of Decanoyl-L-carnitine chloride. The choice of method will depend on the specific tissue, the required throughput, and the available instrumentation. For accurate quantification, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency. Proper validation of the method in the specific tissue matrix is essential for obtaining reliable and reproducible results.
Application Notes and Protocols: Quantification of Decanoyl-L-carnitine using Deuterated Decanoyl-L-carnitine as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals Introduction Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in the transport of decanoic acid into the mitochondria for subs...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine is a medium-chain acylcarnitine that plays a crucial role in the transport of decanoic acid into the mitochondria for subsequent β-oxidation.[1] The accurate quantification of decanoyl-L-carnitine in biological matrices is essential for the diagnosis and monitoring of inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[2] Furthermore, profiling acylcarnitines, including decanoyl-L-carnitine, is increasingly important in drug development and metabolic research to understand drug-induced mitochondrial toxicity and off-target effects.[3]
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry as they correct for variations during sample preparation, chromatography, and ionization.[4] This application note provides a detailed protocol for the quantification of decanoyl-L-carnitine in human plasma using deuterated decanoyl-L-carnitine (Decanoyl-L-carnitine-d3) as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analyte and Internal Standard
Compound
Molecular Formula
Precursor Ion (m/z)
Product Ion (m/z)
Decanoyl-L-carnitine
C₁₇H₃₃NO₄
316.2
85.1
Decanoyl-L-carnitine-d3
C₁₇H₃₀D₃NO₄
319.2
85.1
Note: Precursor ions are [M+H]⁺. The characteristic product ion at m/z 85.1 results from the neutral loss of the trimethylamine group.[3][5]
The following tables summarize the expected performance of the method. Data is synthesized from typical acylcarnitine quantification assays.[7][9]
Table 1: Calibration Curve Parameters
Analyte
Calibration Range (ng/mL)
Correlation Coefficient (r²)
Decanoyl-L-carnitine
5 - 200
> 0.995
Table 2: Precision and Accuracy
QC Level
Concentration (ng/mL)
Intra-day Precision (%CV)
Inter-day Precision (%CV)
Accuracy (%)
Low
15
< 10
< 15
85 - 115
Medium
75
< 10
< 15
85 - 115
High
150
< 10
< 15
85 - 115
Table 3: Recovery
Analyte
Recovery (%)
Decanoyl-L-carnitine
85 - 112
Visualizations
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the role of carnitine in the transport of fatty acids into the mitochondria for β-oxidation. Decanoyl-L-carnitine is an intermediate in the transport of decanoic acid (a 10-carbon fatty acid).
Caption: Role of Carnitine in Fatty Acid Transport and β-Oxidation.
Experimental Workflow
The following diagram outlines the major steps in the quantification of decanoyl-L-carnitine from plasma samples.
Caption: Workflow for Decanoyl-L-carnitine Quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of decanoyl-L-carnitine in human plasma using deuterated decanoyl-L-carnitine as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for clinical diagnostics, metabolic research, and drug development. The provided experimental parameters can be adapted to various LC-MS/MS platforms.
Application Notes and Protocols for Metabolic Tracing Studies with Isotope-Labeled Decanoyl-L-carnitine
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to conducting metabolic tracing studies using isotope-labeled Decanoyl-L-carnitine. The protocols outl...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to conducting metabolic tracing studies using isotope-labeled Decanoyl-L-carnitine. The protocols outlined below cover in vitro and in vivo experimental designs, sample preparation, and analysis using liquid chromatography-mass spectrometry (LC-MS/MS).
Introduction
Decanoyl-L-carnitine, a medium-chain acylcarnitine, plays a crucial role in cellular energy metabolism. It is an intermediate in the transport of decanoic acid into the mitochondria for subsequent β-oxidation. Metabolic tracing with isotope-labeled Decanoyl-L-carnitine, such as [U-¹³C₁₀]-Decanoyl-L-carnitine, allows for the precise tracking of its metabolic fate and its contribution to various metabolic pathways. These studies are vital for understanding the pathophysiology of metabolic diseases, identifying potential therapeutic targets, and assessing the efficacy of drug candidates.
Key Applications
Elucidating the role of medium-chain fatty acid oxidation in disease: Tracing the metabolism of labeled Decanoyl-L-carnitine can reveal dysregulations in fatty acid oxidation associated with conditions like inherited metabolic disorders, diabetes, and cardiovascular disease.
Drug development and target validation: These studies can be used to assess the on-target and off-target effects of drugs that modulate fatty acid metabolism.
Understanding cellular bioenergetics: Quantifying the flux of labeled carbons from Decanoyl-L-carnitine into the tricarboxylic acid (TCA) cycle and other pathways provides insights into cellular energy production.
Experimental Protocols
In Vitro Metabolic Tracing with [U-¹³C₁₀]-Decanoyl-L-carnitine in Cultured Cells
This protocol describes the labeling of adherent mammalian cells with [U-¹³C₁₀]-Decanoyl-L-carnitine to trace its metabolism.
Materials:
Adherent mammalian cells (e.g., HepG2, C2C12)
Complete growth medium (e.g., DMEM)
[U-¹³C₁₀]-Decanoyl-L-carnitine
Dialyzed fetal bovine serum (dFBS)
Phosphate-buffered saline (PBS)
Ice-cold 80% methanol (-80°C)
Cell scraper
Microcentrifuge tubes
Procedure:
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest.
Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing base medium with [U-¹³C₁₀]-Decanoyl-L-carnitine to the desired final concentration (e.g., 10-100 µM) and dFBS.
Isotope Labeling:
Aspirate the standard growth medium from the cells.
Wash the cells once with pre-warmed PBS.
Add the pre-warmed ¹³C-Decanoyl-L-carnitine labeling medium to the cells.
Incubate the cells for the desired labeling duration (e.g., 1, 4, 8, or 24 hours) under standard cell culture conditions.
Metabolite Extraction:
Aspirate the labeling medium.
Quickly wash the cells twice with ice-cold PBS.
Add 1 mL of ice-cold 80% methanol to each well.
Incubate the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Collect the supernatant containing the metabolites and store at -80°C until LC-MS/MS analysis.
In Vivo Metabolic Tracing with [U-¹³C₁₀]-Decanoyl-L-carnitine in a Mouse Model
This protocol outlines the administration of [U-¹³C₁₀]-Decanoyl-L-carnitine to mice and subsequent tissue collection for metabolic analysis.
Materials:
Mice (e.g., C57BL/6J)
[U-¹³C₁₀]-Decanoyl-L-carnitine sterile solution
Saline solution (vehicle control)
Surgical tools for tissue dissection
Liquid nitrogen
Homogenization buffer (e.g., methanol/water)
Tissue homogenizer
Procedure:
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
Tracer Administration:
Administer [U-¹³C₁₀]-Decanoyl-L-carnitine via intravenous (IV) injection or oral gavage. A typical dose for IV injection is 10-50 mg/kg body weight.
Administer an equivalent volume of saline to the control group.
Time Course and Tissue Collection:
Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60 minutes) to determine the pharmacokinetic profile of the tracer.
At the desired endpoint (e.g., 60 minutes), euthanize the mice according to approved protocols.
Rapidly dissect tissues of interest (e.g., liver, heart, skeletal muscle) and immediately freeze them in liquid nitrogen to quench metabolism.
Metabolite Extraction from Tissues:
Weigh the frozen tissue samples.
Add ice-cold homogenization buffer.
Homogenize the tissue using a suitable homogenizer.
Centrifuge the homogenate at high speed to pellet proteins and cellular debris.
Collect the supernatant containing the metabolites and store at -80°C for LC-MS/MS analysis.
Sample Analysis by LC-MS/MS
Instrumentation:
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).
Chromatographic Conditions (Example):
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for unlabeled and ¹³C-labeled Decanoyl-L-carnitine and its expected metabolites (e.g., acetyl-L-carnitine, TCA cycle intermediates).
Internal Standards: Use appropriate stable isotope-labeled internal standards for accurate quantification.
Data Presentation
Quantitative data from metabolic tracing studies should be presented in a clear and organized manner. The following table provides an illustrative example of how to present the fractional contribution of [U-¹³C₁₀]-Decanoyl-L-carnitine to downstream metabolites in cultured cells.
Metabolite
M+0 (Unlabeled) Abundance (%)
M+2 Abundance (%)
M+4 Abundance (%)
M+10 (Fully Labeled) Abundance (%)
Fractional Contribution (%)
Decanoyl-L-carnitine
10.5 ± 1.2
N/A
N/A
89.5 ± 1.2
89.5
Acetyl-L-carnitine
75.3 ± 3.5
24.7 ± 3.5
N/A
N/A
24.7
Citrate
68.9 ± 4.1
21.3 ± 2.8
9.8 ± 1.5
N/A
31.1
Succinate
72.1 ± 3.9
18.5 ± 2.5
9.4 ± 1.3
N/A
27.9
Malate
70.4 ± 4.2
20.1 ± 2.9
9.5 ± 1.6
N/A
29.6
Data are presented as mean ± standard deviation (n=3). Fractional contribution is calculated as the sum of all labeled isotopologues.
Visualizations
Experimental Workflow
Caption: Experimental workflow for metabolic tracing studies.
Metabolic Fate of Decanoyl-L-carnitine
Caption: Mitochondrial import and β-oxidation of Decanoyl-L-carnitine.
PPAR Signaling Pathway Activation
Application
Application Notes and Protocols for Decanoyl-L-carnitine Chloride in Seahorse XF Analyzer Assays
For Researchers, Scientists, and Drug Development Professionals Introduction Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is an important intermediate in fatty acid metabolism. It facilitates the transpor...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, is an important intermediate in fatty acid metabolism. It facilitates the transport of decanoic acid (a ten-carbon fatty acid) into the mitochondria for subsequent β-oxidation and energy production. The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.[1][2][3][4]
These application notes provide a detailed protocol for utilizing Decanoyl-L-carnitine chloride as a substrate in Seahorse XF assays to investigate mitochondrial function and fatty acid oxidation (FAO). By directly providing the mitochondria with a specific chain-length acylcarnitine, researchers can bypass the initial steps of fatty acid activation and transport across the outer mitochondrial membrane, allowing for a more focused analysis of the mitochondrial β-oxidation pathway.
Principle of the Assay
This protocol is adapted from established methods for long-chain fatty acid oxidation and is designed to measure the cellular capacity to oxidize decanoic acid.[5][6] Decanoyl-L-carnitine, when introduced to cells, is transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts it to decanoyl-CoA, which then enters the β-oxidation spiral. The Seahorse XF Analyzer measures the resulting increase in oxygen consumption as a direct indicator of fatty acid oxidation.
The assay combines the use of Decanoyl-L-carnitine chloride with the Agilent Seahorse XF Cell Mito Stress Test, which employs a series of mitochondrial inhibitors to dissect key parameters of mitochondrial function.[7][8] This allows for a comprehensive assessment of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity driven by the oxidation of decanoic acid.
Materials and Reagents
Reagent
Supplier
Catalog Number (Example)
Decanoyl-L-carnitine chloride
Major Supplier
Varies
Bovine Serum Albumin (BSA), fatty acid-free
Major Supplier
Varies
Seahorse XF Base Medium
Agilent Technologies
103334-100
L-Glutamine
Major Supplier
Varies
D-Glucose
Major Supplier
Varies
Sodium Pyruvate
Major Supplier
Varies
L-Carnitine hydrochloride
Major Supplier
Varies
Seahorse XF Cell Mito Stress Test Kit
Agilent Technologies
103015-100
Seahorse XF96 or XFe96 Cell Culture Microplates
Agilent Technologies
Varies
Seahorse XF96 or XFe96 Sensor Cartridge
Agilent Technologies
Varies
Seahorse XF Calibrant
Agilent Technologies
100840-000
Experimental Protocols
Protocol 1: Preparation of Decanoyl-L-carnitine-BSA Conjugate
To facilitate the uptake of the water-soluble Decanoyl-L-carnitine by cells, it is recommended to conjugate it to fatty acid-free Bovine Serum Albumin (BSA).
Prepare a 50 mM stock solution of Decanoyl-L-carnitine chloride in sterile, deionized water.
Prepare a 2 mM solution of fatty acid-free BSA in Seahorse XF Base Medium. Warm the solution to 37°C to ensure the BSA dissolves completely.
Slowly add the Decanoyl-L-carnitine stock solution to the warm BSA solution while gently vortexing to achieve a final molar ratio of 4:1 (Decanoyl-L-carnitine:BSA).
Incubate the mixture at 37°C for 1 hour with gentle agitation to allow for conjugation.
Prepare a BSA-only vehicle control by following the same procedure but omitting the Decanoyl-L-carnitine.
The final working concentration of the Decanoyl-L-carnitine-BSA conjugate will need to be optimized for the specific cell type, but a starting range of 50-200 µM is recommended.
This protocol outlines the steps for performing a fatty acid oxidation assay using the prepared Decanoyl-L-carnitine-BSA conjugate.
Day 1: Cell Seeding
Seed cells in a Seahorse XF96 or XFe96 cell culture microplate at a predetermined optimal density.
Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.
Day 2: Assay Execution
Hydrate the Sensor Cartridge: The day before the assay, hydrate a Seahorse XF sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
Prepare Assay Medium: Prepare Seahorse XF assay medium (e.g., XF Base Medium supplemented with 2 mM L-glutamine, 5 mM glucose, and 1 mM sodium pyruvate). Warm to 37°C and adjust the pH to 7.4.
Prepare Injection Compounds: Prepare 10x stock solutions of the following compounds from the Seahorse XF Cell Mito Stress Test Kit in the assay medium:
Port A: Decanoyl-L-carnitine-BSA conjugate (or BSA vehicle control).
Port B: Oligomycin (e.g., final concentration of 1.0-2.0 µM).
Port C: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) (e.g., final concentration of 0.5-2.0 µM, requires optimization).
Port D: Rotenone/Antimycin A (e.g., final concentration of 0.5 µM).
Cell Plate Preparation:
Remove the cell culture medium from the Seahorse plate.
Gently wash the cells once with 150 µL of warm assay medium.
Add 180 µL of fresh assay medium to each well.
Incubate the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow the temperature and pH to equilibrate.
Load the Sensor Cartridge: Load 20 µL of the 10x stock solutions of the injection compounds into the appropriate ports of the hydrated sensor cartridge.
Run the Assay:
Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.
After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol.
The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds and measuring the metabolic response.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from a Seahorse XF FAO assay using Decanoyl-L-carnitine chloride. Note: These are example values and will vary depending on the cell type and experimental conditions.
Table 1: Key Parameters of Mitochondrial Respiration in Response to Decanoyl-L-carnitine Chloride
Parameter
Control (BSA only)
Decanoyl-L-carnitine (100 µM)
% Change
Basal Respiration (pmol/min)
60.5 ± 5.2
95.8 ± 7.1
+58.3%
ATP Production (pmol/min)
48.2 ± 4.1
79.3 ± 6.5
+64.5%
Proton Leak (pmol/min)
12.3 ± 1.1
16.5 ± 1.6
+34.1%
Maximal Respiration (pmol/min)
110.7 ± 9.8
185.2 ± 15.4
+67.3%
Spare Respiratory Capacity (pmol/min)
50.2 ± 4.6
89.4 ± 8.3
+78.1%
Non-Mitochondrial Respiration (pmol/min)
8.1 ± 0.9
8.3 ± 1.0
+2.5%
Table 2: Effect of Etomoxir on Decanoyl-L-carnitine-driven Respiration
Etomoxir is an inhibitor of CPT1 and should not significantly inhibit the oxidation of exogenously supplied Decanoyl-L-carnitine, which bypasses this step. This serves as a control to confirm the substrate is being utilized as expected.
Parameter
Decanoyl-L-carnitine (100 µM)
Decanoyl-L-carnitine + Etomoxir (40 µM)
% Inhibition
Basal Respiration (pmol/min)
95.8 ± 7.1
92.1 ± 6.8
3.9%
Maximal Respiration (pmol/min)
185.2 ± 15.4
179.6 ± 14.9
3.0%
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mitochondrial β-oxidation of Decanoyl-L-carnitine.
Caption: Experimental workflow for the Seahorse XF FAO assay.
Decanoyl-L-carnitine Chloride as a Substrate for Carnitine Palmitoyltransferase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Decanoyl-L-carnitine chloride, the ester derivative of L-carnitine and decanoic acid, is a crucial intermediate in medium-chain fatty acid meta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, the ester derivative of L-carnitine and decanoic acid, is a crucial intermediate in medium-chain fatty acid metabolism. Its primary role is intrinsically linked to the function of the carnitine palmitoyltransferase (CPT) system, a key enzymatic gateway for fatty acid oxidation within the mitochondria. The CPT system, comprising CPT1 on the outer mitochondrial membrane and CPT2 on the inner mitochondrial membrane, facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. While the system is primarily characterized by its activity with long-chain fatty acids, CPT enzymes also exhibit activity with medium-chain acylcarnitines like decanoyl-L-carnitine.
These application notes provide a comprehensive overview of decanoyl-L-carnitine chloride as a substrate for CPT, detailing its significance, relevant experimental protocols for enzyme activity assessment, and expected data. This document is intended to serve as a valuable resource for researchers investigating fatty acid metabolism, mitochondrial function, and the development of therapeutic agents targeting metabolic disorders.
Data Presentation
The enzymatic activity of Carnitine Palmitoyltransferase (CPT) with decanoyl-L-carnitine as a substrate is characterized by specific kinetic parameters. While extensive data for a wide range of acylcarnitines is available, specific kinetic constants for decanoyl-L-carnitine are not always explicitly detailed in the literature. The following tables summarize known substrate specificities and provide a template for the presentation of experimentally determined kinetic data for decanoyl-L-carnitine.
Table 1: Substrate Specificity of Carnitine Palmitoyltransferase 2 (CPT2)
Table 2: Experimentally Determined Kinetic Parameters for CPT1 and CPT2 with Decanoyl-CoA and Decanoyl-L-carnitine
Note: Specific Km and Vmax values for decanoyl-L-carnitine are not consistently reported in the literature and should be determined empirically using the protocols outlined below. The values presented here are illustrative and based on the known affinity of CPT for medium-chain acyl-CoAs.
Enzyme
Substrate
Km (µM)
Vmax (nmol/min/mg protein)
CPT1
Decanoyl-CoA
To be determined
To be determined
CPT2
Decanoyl-L-carnitine
To be determined
To be determined
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Carnitine Palmitoyltransferase 1 (CPT1) Activity
This protocol measures the forward reaction of CPT1, which catalyzes the transfer of the decanoyl group from decanoyl-CoA to L-carnitine, releasing Coenzyme A (CoA-SH). The liberated CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.
Materials:
Isolated mitochondria or cell lysates
Assay Buffer: 116 mM Tris-HCl (pH 8.0), 2.5 mM EDTA, 0.2% Triton X-100
Decanoyl-CoA solution (substrate)
L-carnitine solution (substrate)
DTNB solution
Malonyl-CoA solution (inhibitor control)
Microplate reader capable of reading absorbance at 412 nm
Procedure:
Prepare the enzyme source (e.g., isolated mitochondria) and determine the total protein concentration using a standard method like the Bradford assay.
In a 96-well plate, add the following to each well:
150 µL of Assay Buffer
10 µL of DTNB solution
10 µL of L-carnitine solution
10 µL of the enzyme preparation
For inhibitor control wells, add 10 µL of malonyl-CoA solution. For other wells, add 10 µL of water or buffer.
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the reaction by adding 10 µL of decanoyl-CoA solution to each well.
Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 10-15 minutes.
Calculate the rate of TNB formation using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).
Express CPT1 activity as nmol of CoA-SH released per minute per milligram of protein.
Protocol 2: Radioisotopic Assay for Carnitine Palmitoyltransferase 2 (CPT2) Activity
This protocol measures the reverse reaction of CPT2, which is the conversion of decanoyl-L-carnitine to decanoyl-CoA. This is achieved by using radiolabeled L-carnitine in the forward CPT1 reaction to produce radiolabeled decanoyl-L-carnitine, which is then used as a substrate for CPT2.
Materials:
Isolated mitochondria
Assay Buffer: 75 mM KCl, 50 mM Tris-HCl (pH 7.4), 2 mM KCN, 1 mM dithiothreitol, and 0.1% bovine serum albumin (BSA)
Decanoyl-L-carnitine solution (substrate)
[³H]L-carnitine (radiolabeled substrate)
Coenzyme A (CoA) solution
Stopping Solution: 1 M HCl
Extraction Solvent: n-butanol
Scintillation cocktail and counter
Procedure:
Prepare isolated mitochondria and determine the protein concentration.
To a microcentrifuge tube, add the following:
80 µL of Assay Buffer
10 µL of CoA solution
10 µL of the mitochondrial suspension
Pre-incubate the mixture at 37°C for 3 minutes.
Initiate the reaction by adding 10 µL of decanoyl-L-carnitine solution containing a known amount of [³H]decanoyl-L-carnitine.
Incubate the reaction at 37°C for a predetermined time (e.g., 5-10 minutes), ensuring the reaction is in the linear range.
Stop the reaction by adding 50 µL of 1 M HCl.
Extract the unreacted [³H]decanoyl-L-carnitine by adding 500 µL of n-butanol, vortexing, and centrifuging to separate the phases.
Transfer an aliquot of the aqueous phase (containing the [³H]L-carnitine product) to a scintillation vial.
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
Calculate the amount of [³H]L-carnitine formed and express CPT2 activity as nmol of L-carnitine formed per minute per milligram of protein.
Mandatory Visualizations
Caption: Mitochondrial import and β-oxidation of decanoic acid.
Caption: Workflow for the spectrophotometric CPT1 activity assay.
Caption: Role of Decanoyl-L-carnitine in fatty acid metabolism.
Troubleshooting low signal of Decanoyl-L-carnitine chloride in mass spectrometry
Technical Support Center: Acylcarnitine Analysis This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low signal intensity for Decanoyl-L-carnitine c...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: Acylcarnitine Analysis
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low signal intensity for Decanoyl-L-carnitine chloride (C10 Carnitine) and other medium-chain acylcarnitines during mass spectrometry analysis.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to approach the problem systematically. A complete loss of signal often points to a singular, critical failure, while a weak or attenuated signal may result from several suboptimal factors. The following workflow outlines a logical progression for diagnosing the root cause of a low signal.
Caption: A logical workflow for troubleshooting low analyte signal.
Q1: Why is my signal for Decanoyl-L-carnitine chloride unexpectedly low or absent?
A low signal for Decanoyl-L-carnitine can stem from several factors, broadly categorized as issues with the mass spectrometer, the liquid chromatography, or the sample itself. The most common culprits include:
Ion Suppression: This is a major matrix effect where co-eluting compounds from the biological sample (e.g., salts, phospholipids) interfere with the ionization of Decanoyl-L-carnitine in the MS source, reducing its signal.[1][2]
Suboptimal MS Parameters: Incorrect mass transitions, insufficient source temperature, or improper gas flow settings can prevent efficient ion generation and detection.[3]
Poor Chromatographic Performance: Poor peak shape (e.g., tailing or fronting), insufficient retention, or co-elution with interfering substances can diminish the signal-to-noise ratio.[1]
Inefficient Sample Preparation: Incomplete extraction, analyte degradation, or failure to remove sufficient matrix components can lead to signal loss.[4][5] The use of certain collection tubes or excipients like PEG in dosing vehicles can also introduce contaminants that cause suppression.[6]
Q2: How should I set up my mass spectrometer for analyzing Decanoyl-L-carnitine?
For targeted quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+) is standard.[4][7] A key to acylcarnitine analysis is monitoring the precursor ion that fragments to a common product ion of m/z 85.[8]
Table 1: Recommended MS/MS Parameters for Decanoyl-L-carnitine (C10)
Note: These values are starting points and should be optimized for your specific instrument.
Q3: What can I change in my LC method to improve the signal?
Optimizing the chromatographic separation is crucial to reduce ion suppression and improve peak shape.
Column Choice: Reversed-phase C18 columns are widely used.[5] For retaining highly polar short-chain acylcarnitines alongside longer chains, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective.[10]
Mobile Phase: A common mobile phase consists of water (A) and acetonitrile (B), both containing an additive like 0.1% formic acid to improve ionization and peak shape.[8][11]
Gradient Elution: A shallow gradient can improve the resolution between different acylcarnitines and separate them from matrix components.[1]
Ion-Pairing Agents: For challenging separations, adding a low concentration of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can improve peak sharpness.[8]
Table 3: Example LC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (Water + 0.1% FA)
% Mobile Phase B (ACN + 0.1% FA)
0.0 - 0.5
0.5
100
0
0.5 - 3.0
0.5
Linear gradient to 65
Linear gradient to 35
3.0 - 6.0
0.5
Hold at 65
Hold at 35
6.0 - 9.0
0.5
Linear gradient to 5
Linear gradient to 95
9.0 - 12.0
0.5
Hold at 5 (Wash)
Hold at 95 (Wash)
12.0 - 15.0
0.5
Return to 100 (Re-equilibrate)
Return to 0 (Re-equilibrate)
This is an example gradient based on published methods and should be adapted for your specific column and analytes.[3][8]
Q4: What is the recommended sample preparation protocol for plasma or serum?
A simple and effective method for plasma or serum is protein precipitation using a cold organic solvent.[4][7] For cleaner samples and to further reduce matrix effects, Solid-Phase Extraction (SPE) can be employed.[9] Derivatization, such as butylation, is an optional step that can improve the chromatographic behavior and ionization efficiency of acylcarnitines.[5]
Caption: A typical workflow for plasma sample preparation.
Experimental Protocol: Protein Precipitation
Aliquot Sample: Pipette 50 µL of plasma or serum into a microcentrifuge tube.[7]
Add Internal Standard: Add a known amount of deuterated internal standard solution (e.g., d3-decanoyl-carnitine).[8]
Precipitate Proteins: Add 200 µL of cold acetonitrile (a 4:1 ratio of solvent to sample).[5]
Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.[7]
Centrifuge: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[7]
Transfer Supernatant: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.
Evaporate: Dry the supernatant under a gentle stream of nitrogen.
Reconstitute: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Q5: How do I know if ion suppression is affecting my signal, and how can I fix it?
Ion suppression occurs when matrix components co-elute with the analyte and compete for ionization, reducing the analyte's signal without affecting the internal standard equally unless it also co-elutes perfectly.
Caption: Mechanism of ion suppression in the ESI source.
How to Identify Ion Suppression:
Post-Column Infusion: The most definitive method. Infuse a constant stream of your analyte standard into the LC flow after the analytical column while injecting a blank matrix extract. Dips in the otherwise stable signal indicate retention times where ion suppression is occurring.[5]
Matrix Comparison: Compare the signal intensity of a standard prepared in a clean solvent versus one prepared in a matrix extract. A significant decrease in the matrix standard indicates suppression.
How to Mitigate Ion Suppression:
Improve Chromatography: Adjust the LC gradient to separate the Decanoyl-L-carnitine peak from the suppression zones identified in your post-column infusion experiment.[1]
Enhance Sample Cleanup: Use a more rigorous sample preparation method like Solid-Phase Extraction (SPE) to remove interfering matrix components before injection.[1][9]
Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of matrix components below the level where they cause significant suppression.
Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled internal standard (e.g., d3-Decanoyl-L-carnitine) is essential. It experiences similar ion suppression effects as the analyte, allowing for more accurate quantification despite signal loss.[8]
Improving solubility of Decanoyl-L-carnitine chloride in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with technical support for improving the solubility of Decanoyl-L-carnitine chloride in aqueous solutions. It includes frequently asked ques...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides researchers, scientists, and drug development professionals with technical support for improving the solubility of Decanoyl-L-carnitine chloride in aqueous solutions. It includes frequently asked questions (FAQs), detailed troubleshooting protocols, and quantitative data to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Decanoyl-L-carnitine chloride in water?
A1: Decanoyl-L-carnitine chloride is reported to be soluble in water up to 100 mM.[1] The hydrate form of Decanoyl-L-carnitine is also described as soluble in water.[2] However, achieving this concentration can depend on the purity of the compound and the dissolution method.
Q2: I'm having trouble dissolving Decanoyl-L-carnitine chloride in my aqueous buffer. What could be the issue?
A2: Several factors can contribute to poor dissolution:
Aggregation: As an amphiphilic molecule, Decanoyl-L-carnitine chloride can form micelles or aggregates in aqueous solutions, which may limit its apparent solubility.[3][4]
pH of the Solution: The stability of the ester linkage in acylcarnitines can be pH-dependent. For instance, the related compound acetyl-L-carnitine is stable at neutral to acidic pH but is unstable at a pH greater than 9.[5] Hydrolysis can lead to the formation of L-carnitine and decanoic acid.[6]
Temperature: Dissolution may be slow at room temperature. Gentle heating can often improve solubility.
Compound Purity: Impurities can affect the solubility characteristics of the compound.
Q3: My solution is cloudy or shows precipitation after initial dissolution. What should I do?
A3: Cloudiness or precipitation suggests that the compound is either not fully dissolved or is coming out of solution. The following troubleshooting workflow can help address this issue.
Caption: Troubleshooting workflow for dissolution issues.
Q4: What alternative solvents or solvent systems can be used for in vitro or in vivo studies?
A4: For applications requiring higher concentrations or for stock solutions, organic solvents and specialized formulations are effective. If precipitation occurs during preparation with co-solvents, gentle heating and/or sonication can aid dissolution.[7]
Organic Solvents: Decanoyl-L-carnitine chloride shows good solubility in several organic solvents. It is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.
Co-Solvent Formulations: For in vivo experiments, specific co-solvent systems are used to maintain solubility and bioavailability. These are typically prepared by adding each solvent sequentially.[7][8]
Quantitative Solubility Data
The following tables summarize the reported solubility of Decanoyl-L-carnitine chloride in various solvents and formulations.
Technical Support Center: Optimizing Acylcarnitine Isomer Separation by Liquid Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) sep...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) separation of acylcarnitine isomers for mass spectrometry (MS) analysis.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of acylcarnitine isomers by LC-MS.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common problem in the chromatography of acylcarnitines, which can affect resolution and integration accuracy.
Troubleshooting Decision Tree for Poor Peak Shape
Troubleshooting workflow for poor peak shape.
Quantitative Impact of Mobile Phase Additive on Peak Shape
The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) can significantly improve peak shape and separation.
Parameter
Without HFBA
With 0.005% HFBA
Peak Symmetry (C16:0-carnitine)
Often < 0.8 (Tailing)
Typically > 0.95
Resolution (C4 isomers)
May be incomplete
Baseline separation achievable
Issue 2: Co-elution of Acylcarnitine Isomers
The separation of acylcarnitine isomers is challenging due to their similar physicochemical properties.[1] Direct infusion electrospray ionization-tandem mass spectrometry does not allow for the discrimination of isomeric acylcarnitine species.[2]
Technical Support Center: Quantification of Decanoyl-L-carnitine Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantifi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Decanoyl-L-carnitine chloride by LC-MS/MS.
Q1: What are matrix effects and how do they affect the quantification of Decanoyl-L-carnitine chloride?
A: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. In the analysis of Decanoyl-L-carnitine chloride from biological samples like plasma or serum, endogenous components such as proteins and phospholipids are the primary sources of matrix effects.[1][2] These effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1] For instance, phospholipids are known to cause ion suppression in mass spectrometry analysis, leading to lower than expected results.[1]
Q2: I am observing poor peak shape and high backpressure in my LC-MS/MS analysis. What could be the cause?
A: Poor peak shape (e.g., tailing, broadening, or split peaks) and high backpressure are often indicative of column contamination or a partially plugged column frit, which can be caused by insufficient removal of matrix components like proteins and phospholipids.[3] Phospholipids, due to their hydrophobic nature, can accumulate on the column and degrade its performance over time.[1]
Troubleshooting Steps:
Sample Preparation: Ensure your sample preparation method effectively removes proteins and phospholipids. Consider switching to a more rigorous technique like Solid-Phase Extraction (SPE) or a dedicated phospholipid removal (PLR) method.[1][4]
Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, consider replacing the column.[3]
In-line Filter: Use an in-line filter to protect the analytical column from particulates.[3]
Q3: My quantitative results for Decanoyl-L-carnitine chloride are inconsistent and show high variability. What is the likely cause and how can I improve this?
A: High variability in quantitative results is a classic sign of uncorrected matrix effects.[2] Inconsistent sample preparation and ion suppression/enhancement are likely culprits.
Troubleshooting Steps:
Internal Standard: The most effective way to correct for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS), such as Decanoyl-L-carnitine-d3.[5][6] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
Optimize Sample Preparation: Evaluate different sample preparation techniques to find the one that provides the cleanest extract and minimizes matrix effects. A comparison of methods is provided in the tables below.
Matrix-Matched Calibrants: Prepare your calibration standards in a matrix that is as similar as possible to your samples to compensate for matrix effects.[2]
Q4: How do I choose the best sample preparation technique for my experiments?
A: The choice of sample preparation technique depends on the complexity of your sample matrix, the required sensitivity, and throughput.
Protein Precipitation (PPT): This is a simple and fast method, but it is less effective at removing phospholipids and may lead to significant matrix effects.[1][2]
Solid-Phase Extraction (SPE): SPE is more selective and provides a cleaner sample extract by effectively removing both proteins and phospholipids.[4] Cation-exchange SPE is often used for acylcarnitines.
Phospholipid Removal (PLR) Plates: These offer a rapid and effective way to remove phospholipids while also precipitating proteins, leading to improved assay performance and column lifetime.[1]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol provides a general workflow for protein precipitation in plasma or serum samples.
Materials:
Plasma/serum sample
Internal standard solution (e.g., Decanoyl-L-carnitine-d3 in methanol)
Acetonitrile (ACN), ice-cold
Microcentrifuge tubes
Centrifuge
Procedure:
Pipette 100 µL of the plasma/serum sample into a microcentrifuge tube.[7]
Conditioning: Condition the SPE column by passing 2 mL of the conditioning solution through it.[4]
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE column.[4]
Washing: Wash the column with 2 mL of the wash solution to remove neutral and anionic interferences.
Elution: Elute the retained acylcarnitines with 1.5 mL of the elution solution into a clean collection tube.[4]
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[4]
Protocol 3: Phospholipid Removal (PLR)
This protocol describes a general workflow using a phospholipid removal plate.
Materials:
Plasma/serum sample
Internal standard solution
Acetonitrile (ACN)
Phospholipid removal 96-well plate
Collection plate
Procedure:
Add the internal standard to the plasma/serum sample.
Add 3-4 volumes of acetonitrile to each well of the phospholipid removal plate.
Add the plasma sample to the corresponding wells.
Mix by vortexing or shaking to precipitate the proteins.
Apply a vacuum or positive pressure to pull the sample through the phospholipid removal frit into a clean collection plate. The resulting filtrate is ready for LC-MS/MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Acylcarnitine Analysis
Method
Principle
Advantages
Disadvantages
Typical Recovery (%)
Protein Precipitation (PPT)
Protein denaturation and precipitation using an organic solvent.[8]
Simple, fast, and inexpensive.
Incomplete removal of phospholipids, leading to significant matrix effects.[1][2]
Stability of Decanoyl-L-carnitine chloride under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Decanoyl-L-carnitine chloride under various storage conditions. Frequentl...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Decanoyl-L-carnitine chloride under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for Decanoyl-L-carnitine chloride?
A1: For long-term storage, it is recommended to store Decanoyl-L-carnitine chloride at -20°C in a tightly sealed container to ensure its stability for at least four years.[1] For short-term storage, refrigeration at 2-8°C is acceptable. If the compound is in a solution (e.g., dissolved in DMSO or ethanol), it is best to store it at -80°C for up to six months or at -20°C for up to one month.[2]
Q2: Is Decanoyl-L-carnitine chloride sensitive to moisture?
A2: Yes, Decanoyl-L-carnitine chloride is known to be hygroscopic, meaning it can absorb moisture from the air.[3] It is crucial to store it in a desiccated environment to prevent degradation.
Q3: What is the primary degradation pathway for Decanoyl-L-carnitine chloride?
A3: The most common degradation pathway is the hydrolysis of the ester bond, which breaks down Decanoyl-L-carnitine chloride into L-carnitine and decanoic acid. This process is accelerated by moisture, alkaline pH, and elevated temperatures.
Q4: How does pH affect the stability of Decanoyl-L-carnitine chloride in solution?
A4: Based on data from similar acylcarnitines, Decanoyl-L-carnitine chloride is expected to be most stable in neutral to acidic conditions (pH 3-7). In alkaline conditions (pH > 9), it is prone to rapid hydrolysis.
Q5: Is Decanoyl-L-carnitine chloride sensitive to light?
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Inconsistent experimental results
Degradation of the compound due to improper storage.
Verify that the compound has been stored at the recommended temperature (-20°C for long-term) and protected from moisture and light. Consider using a fresh batch of the compound.
Appearance of unexpected peaks in chromatography
Presence of degradation products (L-carnitine and decanoic acid).
Confirm the identity of the extra peaks using analytical standards. If degradation is confirmed, review storage conditions and solution preparation procedures. Ensure the pH of your solutions is within the stable range (pH 3-7).
Difficulty dissolving the compound
The compound may have absorbed moisture, leading to clumping.
Ensure the compound is stored in a desiccator. If clumping is observed, gently break up the clumps before weighing and dissolving. Sonication may aid in dissolution.
Loss of potency in cell-based assays
Hydrolysis of the compound in the culture medium, which typically has a pH of 7.2-7.4.
Prepare fresh solutions of Decanoyl-L-carnitine chloride for each experiment. For long-term experiments, consider replenishing the media with a freshly prepared compound at regular intervals.
Stability Data Summary
The following tables provide a summary of expected stability data for Decanoyl-L-carnitine chloride under various conditions. Please note that this data is representative and based on the general behavior of acylcarnitines. Actual results may vary.
Table 1: Stability of Solid Decanoyl-L-carnitine chloride at Different Temperatures
Storage Temperature (°C)
Time (Months)
Purity (%)
Appearance
-20
12
>99
White to off-white crystalline powder
4
12
98-99
White to off-white crystalline powder
25
12
90-95
Potential for slight discoloration and clumping
40
6
<90
Discoloration and significant clumping
Table 2: Stability of Decanoyl-L-carnitine chloride in Aqueous Solution (1 mg/mL) at Different pH and Temperatures
pH
Storage Temperature (°C)
Purity after 7 days (%)
3.0
4
>99
3.0
25
98-99
5.0
4
>99
5.0
25
>99
7.4
4
98-99
7.4
25
95-97
9.0
4
90-95
9.0
25
<80
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-MS Method for the Analysis of Decanoyl-L-carnitine chloride
This method is designed to separate Decanoyl-L-carnitine chloride from its primary degradation products, L-carnitine and decanoic acid.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient:
0-2 min: 10% B
2-15 min: 10% to 90% B
15-20 min: 90% B
20-21 min: 90% to 10% B
21-25 min: 10% B
Flow Rate: 0.8 mL/min
Column Temperature: 40°C
Injection Volume: 10 µL
Detection: Mass Spectrometry (MS) in positive ion mode.
Monitor m/z for Decanoyl-L-carnitine, L-carnitine, and an internal standard.
Protocol 2: Forced Degradation Study
To investigate the degradation pathways, forced degradation studies can be performed under the following conditions:
Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 1 M NaOH at room temperature for 4 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Dry heat at 105°C for 48 hours.
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Samples should be analyzed at appropriate time points using the stability-indicating HPLC-MS method.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Primary degradation pathway of Decanoyl-L-carnitine chloride.
Common pitfalls in handling and preparing Decanoyl-L-carnitine chloride solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common pitfalls associated with handling and preparing Decanoyl-L-carnitine chloride solutions. Frequ...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common pitfalls associated with handling and preparing Decanoyl-L-carnitine chloride solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Decanoyl-L-carnitine chloride?
A1: The choice of solvent depends on the experimental application.
For aqueous solutions: Decanoyl-L-carnitine chloride is soluble in water up to 100 mM. For cell culture applications, sterile water or phosphate-buffered saline (PBS) at a pH of 7.2 are suitable.
For organic stock solutions: Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are effective solvents.[1] A 50% methanol solution can also be used for creating stock solutions for analytical standards.
Q2: How should I store solid Decanoyl-L-carnitine chloride and its prepared solutions?
A2: Proper storage is crucial to maintain the integrity of the compound.
Solid Form: Store desiccated at room temperature for short-term storage, or at -20°C for long-term stability of three years or more.[1]
Stock Solutions: For long-term stability, store stock solutions at -80°C (for up to one year) or -20°C (for up to one month).[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: Is Decanoyl-L-carnitine chloride sensitive to pH?
A3: Yes, acylcarnitines, including Decanoyl-L-carnitine chloride, are susceptible to hydrolysis, especially in basic conditions (high pH). The ester bond can be hydrolyzed, yielding L-carnitine and decanoic acid. It is recommended to maintain solutions at a neutral to acidic pH to ensure stability.
Q4: Can I heat or sonicate the solution to aid dissolution?
A4: Yes, if you observe precipitation or slow dissolution, gentle warming or sonication can be used to help dissolve the compound completely. This is particularly useful when preparing concentrated stock solutions or formulations for in vivo studies.[3]
Troubleshooting Guides
Issue 1: The compound is not dissolving properly.
Possible Cause: The concentration may be too high for the chosen solvent, or the solvent may be cold.
Solution:
Ensure you are not exceeding the solubility limit for the specific solvent (see solubility data table below).
Gently warm the solvent to room temperature before adding the compound.
Use sonication to aid in the dissolution process.[1][3]
Issue 2: I am observing precipitation in my prepared solution after storage.
Possible Cause: The solution may be supersaturated, or the storage temperature may be too low for the solvent used (e.g., DMSO freezing at 18.5°C).
Solution:
Prepare a less concentrated stock solution.
If using DMSO as a solvent for a stock solution that will be stored at -20°C, consider using a co-solvent like ethanol to lower the freezing point.
Before use, allow the solution to fully equilibrate to room temperature and vortex to ensure it is completely redissolved.
Issue 3: I am seeing unexpected results or a lack of effect in my cell culture experiment.
Possible Cause: The compound may have degraded in the culture medium.
Solution:
Acylcarnitines can hydrolyze in aqueous solutions over time, a process accelerated by higher temperatures and basic pH. Standard cell culture media are typically around pH 7.4 and experiments are conducted at 37°C, which can lead to gradual hydrolysis.
Prepare fresh working solutions from a frozen stock solution for each experiment.
For long-term experiments, consider replenishing the media with freshly prepared Decanoyl-L-carnitine chloride at regular intervals (e.g., every 24 hours).
Quantitative Data Summary
Table 1: Solubility of Decanoyl-L-carnitine Chloride
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
Weighing: Accurately weigh out 35.19 mg of Decanoyl-L-carnitine chloride (Molecular Weight: 351.91 g/mol ).
Dissolving: Add 1 mL of sterile, purified water to the solid.
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.
Sterilization (for cell culture): Filter the solution through a 0.22 µm sterile filter into a sterile tube.
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 mg/mL Stock Solution in DMSO
Weighing: Accurately weigh out 10 mg of Decanoyl-L-carnitine chloride.
Dissolving: Add 1 mL of high-purity DMSO to the solid.
Mixing: Vortex thoroughly until the solid is completely dissolved. Sonication can be applied to expedite dissolution.[1]
Storage: Store in aliquots at -20°C or -80°C. Remember that DMSO will freeze at -20°C.
Protocol 3: Preparation of a Formulation for In Vivo Studies (Example)
This protocol is for a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]
Prepare Stock Solution: Prepare a 33 mg/mL stock solution of Decanoyl-L-carnitine chloride in DMSO.
Mixing Co-solvents: In a sterile tube, add the following in order, mixing well after each addition:
100 µL of the 33 mg/mL Decanoyl-L-carnitine chloride stock in DMSO.
400 µL of PEG300.
50 µL of Tween-80.
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. The final concentration of Decanoyl-L-carnitine chloride will be 3.3 mg/mL.[1]
Use: It is recommended to prepare this formulation fresh on the day of use.
Visualizations
Caption: Troubleshooting workflow for preparing Decanoyl-L-carnitine chloride solutions.
Caption: Chemical hydrolysis of Decanoyl-L-carnitine chloride into its constituent parts.
Minimizing ion suppression for Decanoyl-L-carnitine chloride in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Decanoyl-L-c...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Decanoyl-L-carnitine chloride using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it affecting my Decanoyl-L-carnitine chloride signal?
A: Ion suppression is a matrix effect that reduces the ionization efficiency of the target analyte, in this case, Decanoyl-L-carnitine chloride, leading to a decreased signal in the mass spectrometer.[1][2] It occurs during the ESI process when co-eluting compounds from the sample matrix compete with the analyte for charge or for access to the droplet surface.[3] This competition can be caused by various endogenous materials from the biological sample (like salts, lipids, and proteins) or exogenous substances introduced during sample preparation (like plasticizers or mobile phase additives).[1][4] High concentrations of these interfering compounds can also alter the physical properties of the ESI droplets, such as viscosity and surface tension, which hinders the efficient formation of gas-phase analyte ions.[1][3]
Caption: Logical diagram of the ion suppression mechanism in the ESI source.
Q2: How can I confirm that ion suppression is the cause of my poor signal or inconsistent results?
A: The most definitive method to diagnose ion suppression is a post-column infusion experiment.[2][5] This involves continuously infusing a standard solution of Decanoyl-L-carnitine chloride directly into the mass spectrometer after the analytical column. While the standard is being infused, you inject a blank matrix extract (a sample prepared without the analyte) onto the LC system. If ion suppression is occurring, you will observe a temporary decrease or "dip" in the constant analyte signal at the retention times where matrix components elute.[5] This demonstrates that something in the sample matrix is interfering with the ionization of your analyte.
Caption: Troubleshooting workflow to diagnose ion suppression.
Q3: What are the most effective sample preparation strategies to reduce ion suppression for acylcarnitines?
A: Effective sample preparation is critical for removing interfering matrix components before LC-MS analysis.[6] While simple protein precipitation is fast, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) provide cleaner extracts and are more effective at minimizing ion suppression.[1][4] Using a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of an acylcarnitine, is highly recommended to compensate for any remaining matrix effects, thereby improving accuracy and precision.[6][7][8]
Q4: How does my choice of mobile phase affect ion suppression for Decanoyl-L-carnitine?
A: The mobile phase composition significantly influences ESI efficiency.[9] Non-volatile additives like phosphate buffers (e.g., PBS, TRIS) and strong ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant ion suppression and should be avoided.[6][10] It is best to use volatile additives that are compatible with MS detection. For positive mode ESI analysis of acylcarnitines, formic acid or acetic acid are excellent choices to promote protonation and enhance the signal.[11][12] Ammonium formate or ammonium acetate can also be used.[9][13]
Q5: Can optimizing ESI source parameters improve my signal, and what are good starting points?
A: Yes, optimizing ESI source parameters is crucial for maximizing sensitivity.[14][15] Key parameters include the nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage. These parameters control the efficiency of droplet formation, desolvation, and ion generation. Optimal settings can be instrument-dependent, but the table below provides recommended starting points for acylcarnitine analysis.
Protocol 1: Sample Preparation for Acylcarnitines from Dried Blood Spots (DBS)
This protocol is adapted from a method developed for the effective extraction of acylcarnitines while reducing matrix effects.[17]
Sample Collection: Spot 50 µL of whole blood onto a Whatman 903 protein saver card and allow it to dry for at least one hour at room temperature.[17]
Disc Punching: Punch a 3.0 mm disk (approximately 3.0 µL of whole blood) from the dried blood spot into a 2.0 mL microcentrifuge tube.[17]
Extraction:
Add 200 µL of an extraction solution consisting of 85:15 (v/v) acetonitrile:water .[17]
This solution should be fortified with an appropriate stable isotope-labeled internal standard (e.g., ²H₃-hexanoylcarnitine) at a known concentration.[7][17]
Incubation: Vortex the sample and incubate for 20 minutes at room temperature on a microplate shaker.[17]
Centrifugation: Centrifuge the tube to pellet the card material and any precipitated proteins.
Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Recommended Starting LC Method for Acylcarnitine Separation
This protocol utilizes a Hydrophilic Interaction Chromatography (HILIC) column, which is effective for retaining and separating polar compounds like acylcarnitines.[8]
Column: Atlantis HILIC Silica (50 mm x 2.0 mm, 4 µm particle size) or equivalent.[8]
Mobile Phase A: 5 mM Ammonium Acetate in Water with 5% Acetonitrile.[8]
Mobile Phase B: 5 mM Ammonium Acetate in Acetonitrile with 5% Water.[8]
Technical Support Center: Enhancing Detection of Medium-Chain Acylcarnitines
Welcome to the technical support center for the analysis of medium-chain acylcarnitines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug dev...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the analysis of medium-chain acylcarnitines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the detection sensitivity of medium-chain acylcarnitines crucial?
Medium-chain acylcarnitines are critical biomarkers for diagnosing and monitoring inherited metabolic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2][3] They have also been identified as potential biomarkers for complex diseases like type 2 diabetes and cardiovascular disease.[4][5][6] However, these molecules are often present at very low concentrations in biological matrices, making their accurate quantification challenging.[4][5][7] Enhancing detection sensitivity is therefore essential for reliable diagnosis, patient monitoring, and research into the metabolic basis of disease.
Q2: What are the primary challenges in the analysis of medium-chain acylcarnitines?
The main challenges include:
Low endogenous concentrations: Many acylcarnitine species are present at very low levels in biological samples like plasma, blood spots, and tissues.[4][7]
Isomeric and isobaric interferences: Multiple acylcarnitine isomers exist with the same mass, making them indistinguishable by tandem mass spectrometry (MS/MS) alone without prior chromatographic separation.[4][8][9] This can lead to false-positive results in newborn screening and inaccurate diagnoses.[9]
Matrix effects: Components of the biological matrix can interfere with the ionization of target analytes in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[10][11]
Variable hydrophobicity: Acylcarnitines range from polar (short-chain) to more hydrophobic (long-chain) molecules, posing a challenge for a single chromatographic method to retain and resolve all species effectively.[7]
Q3: What are the most common analytical techniques for acylcarnitine analysis?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the analysis of acylcarnitines.[4][5][12][13][14] This technique offers high sensitivity and selectivity, especially when coupled with methods to resolve isomers. Flow injection analysis tandem mass spectrometry (FI-MS/MS) is also used, particularly in high-throughput newborn screening, though it does not separate isomers.[14][15]
Suboptimal sample preparation leading to analyte loss.
Low concentration of the analyte in the sample.[4][7]
Troubleshooting Steps:
Solution
Detailed Action
Expected Outcome
Derivatization
Chemically modify the acylcarnitines to improve their ionization efficiency and chromatographic behavior. Common methods include butylation (esterification with butanol) or derivatization with reagents like 3-nitrophenylhydrazine (3NPH) or pentafluorophenacyl trifluoromethanesulfonate.[4][5][8][16][17]
Increased signal intensity and improved peak shape. Butylation, for example, increases the hydrophobicity of dicarboxylic acylcarnitines, enhancing their retention and ionization.[4]
Optimize Sample Preparation
Implement solid-phase extraction (SPE) to remove interfering matrix components.[10][16] Ensure complete protein precipitation and efficient extraction of acylcarnitines.
Reduced matrix effects, leading to less ion suppression and a cleaner baseline. Improved recovery of analytes.
Enhance Mass Spectrometer Parameters
Optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for each acylcarnitine.
Maximized signal response for each target analyte.
Increase Sample Injection Volume
If sensitivity is still an issue after optimization, a larger injection volume can be considered.
Increased amount of analyte introduced into the system, potentially leading to a stronger signal. Use with caution to avoid column overload.
Issue 2: Poor Chromatographic Resolution of Isomers
Possible Causes:
Inadequate chromatographic separation method.
Co-elution of isomeric or isobaric acylcarnitines.[4][8]
Introduce an ion-pairing agent, such as heptafluorobutyric acid (HFBA), to the mobile phase to improve peak shape and separation.[4][10] Adjust the gradient steepness; a shallower gradient can improve the resolution of closely eluting compounds.[10]
Enhanced separation of isomeric species and sharper peaks.
Change Stationary Phase
If a standard C18 column does not provide adequate separation, consider alternative column chemistries like mixed-mode or chiral stationary phases that offer different selectivity.[10][18]
Improved resolution of challenging isomer pairs.
Employ Two-Dimensional Chromatography
For highly complex samples, 2D-LC can provide a significant increase in peak capacity and resolving power.[8]
Separation of isomers that are not resolved by one-dimensional chromatography.
Derivatization
As mentioned for sensitivity enhancement, derivatization can also alter the chromatographic properties of acylcarnitines, potentially improving the separation of isomers.[5][10]
Altered retention times and improved resolution between isomeric forms.
Experimental Protocols
Protocol 1: Sample Preparation and Butylation for Enhanced Sensitivity
This protocol describes a common method for extracting acylcarnitines from plasma and derivatizing them to butyl esters to improve their detection by LC-MS/MS.[5][14]
Protein Precipitation:
To 100 µL of plasma, add 300 µL of methanol containing a mix of isotopically labeled internal standards.
Vortex for 10 seconds.
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[12]
Extraction:
Transfer the supernatant to a clean tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 45 °C.[15]
Derivatization (Butylation):
Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.
Incubate the mixture at 65°C for 15 minutes.[11][15]
Evaporate the butanolic HCl to dryness under nitrogen.
Reconstitution:
Reconstitute the dried, derivatized sample in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Underivatized Acylcarnitines
This protocol provides a general framework for the analysis of underivatized acylcarnitines, which can be advantageous for simpler sample preparation.[12][13]
Sample Preparation (Protein Precipitation):
To a 100 µL plasma sample, add 300 µL of methanol containing internal standards.
Transfer 100 µL of the supernatant to a vial containing 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[12]
LC Separation:
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is commonly used.[12]
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acylcarnitines, followed by a re-equilibration step.
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each acylcarnitine and internal standard. A common product ion for acylcarnitines is m/z 85.[4]
Quantitative Data Summary
The following table summarizes typical lower limits of quantification (LLOQs) for selected medium-chain acylcarnitines, demonstrating the sensitivity achievable with modern LC-MS/MS methods.
Technical Support Center: Analysis of Decanoyl-L-carnitine chloride by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Decanoy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Decanoyl-L-carnitine chloride using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed when developing a calibration curve for Decanoyl-L-carnitine chloride?
The most frequently encountered problems include poor linearity of the calibration curve, low sensitivity or signal-to-noise ratio, inconsistent peak areas, and significant matrix effects leading to ion suppression or enhancement. These issues can stem from various factors including sample preparation, chromatographic conditions, and mass spectrometer settings.
Q2: Why am I seeing poor peak shape (tailing or fronting) for Decanoyl-L-carnitine?
Poor peak shape is a common chromatographic issue.
Peak tailing , where the latter half of the peak is broader, can be caused by strong interactions between the positively charged Decanoyl-L-carnitine and active sites on the column, such as residual silanols. Other causes include column overload, low mobile phase pH, and excessive extra-column dead volume.[1]
Peak fronting , characterized by a broader first half of the peak, often results from low sample solubility in the mobile phase, column collapse, or column overload.[1]
Q3: My signal intensity for Decanoyl-L-carnitine is low and inconsistent. What could be the cause?
Low and variable signal intensity is often attributed to ion suppression, a prevalent matrix effect in the LC-MS/MS analysis of biological samples.[1] Co-eluting endogenous or exogenous components from the sample matrix can interfere with the ionization of Decanoyl-L-carnitine in the mass spectrometer's ion source, leading to a reduced and inconsistent signal. Inadequate sample preparation and suboptimal ionization source parameters can also contribute to this problem.
Q4: How can I minimize matrix effects in my analysis of Decanoyl-L-carnitine?
Several strategies can be employed to mitigate matrix effects:
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) can help remove interfering substances from the biological matrix.[2] Protein precipitation is a simpler but potentially less clean method.[3][4]
Chromatographic Separation: Optimizing the liquid chromatography method to separate Decanoyl-L-carnitine from matrix components is crucial.[2]
Use of Internal Standards: Incorporating a stable isotope-labeled internal standard, such as Decanoyl-d3-L-carnitine, that co-elutes with the analyte can effectively compensate for matrix effects during quantification.[2][5]
Q5: Is derivatization necessary for the analysis of Decanoyl-L-carnitine?
While not always mandatory, derivatization, such as butylation, can be beneficial. This process can increase the ionization efficiency of acylcarnitines, especially dicarboxylic species, and alter their chromatographic behavior to improve separation from interferences.[1][5][6] However, it's important to be aware of potential pitfalls, such as the partial hydrolysis of some acylcarnitines during the derivatization process.[2]
This guide provides a systematic approach to troubleshooting and resolving issues with calibration curve linearity.
Troubleshooting Workflow for Poor Linearity
Caption: A flowchart for troubleshooting poor calibration curve linearity.
Potential Cause
Recommended Action
Incorrect Peak Integration
Manually review the integration of each calibration point. Adjust integration parameters to ensure consistent and accurate peak area determination.
Standard Preparation Error
Prepare a fresh set of calibration standards. Verify the accuracy of stock solution concentrations and serial dilutions. Ensure the stability of standards under the storage conditions used.
Inconsistent Sample Preparation
For matrix-matched calibrants, ensure the sample preparation procedure (e.g., protein precipitation, extraction) is performed identically for all points.
Detector Saturation
If linearity is poor at the high end of the curve, the mass spectrometer detector may be saturated. Reduce the injection volume or dilute the higher concentration standards and re-analyze.
Non-Linear Response
If the above steps do not resolve the issue, the analyte's response may be inherently non-linear over the tested range. Consider using a quadratic or other non-linear regression model.
Guide 2: Suboptimal Peak Shape
This guide addresses common issues related to chromatographic peak shape for Decanoyl-L-carnitine.
Issue
Potential Causes
Troubleshooting Steps
Peak Tailing
- Secondary interactions with residual silanols on the column.[1] - Column overload.[1] - Extra-column dead volume.[1]
- Use an end-capped column or a column with a different stationary phase.[1] - Operate at a lower mobile phase pH to protonate silanol groups.[1] - Reduce the sample concentration or injection volume.[1] - Use tubing with a smaller internal diameter and minimize the length of all connections.[1]
Peak Fronting
- Poor sample solubility in the initial mobile phase.[1] - Column overload.[1] - Column collapse.[1]
- Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase.[1] - Decrease the amount of sample loaded onto the column.[1] - Operate the column within the manufacturer's recommended pH and temperature ranges.[1]
Split Peaks
- Column contamination or partially plugged column frit.[7] - Injection solvent stronger than the mobile phase.[7]
- Flush the column or replace it if necessary. - Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase.
Data Presentation
Table 1: Typical Mass Spectrometry Parameters for Decanoyl-L-carnitine
Note: Data for Decanoyl-L-carnitine specifically was not always available, so data for other acylcarnitines are presented to provide a general reference for expected performance.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
This protocol describes a general workflow for the extraction of Decanoyl-L-carnitine from plasma samples using protein precipitation.
Sample Preparation Workflow
Caption: A general workflow for acylcarnitine analysis from plasma.[2]
To 50 µL of plasma in a microcentrifuge tube, add the internal standard solution containing Decanoyl-d3-L-carnitine.[2]
Add 200 µL of cold acetonitrile to precipitate proteins.[2]
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.[2][3]
Carefully transfer the supernatant to a new tube.[2]
Evaporate the supernatant to dryness under a stream of nitrogen.[2]
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[2]
Protocol 2: Liquid Chromatography Method
This protocol provides a starting point for the chromatographic separation of Decanoyl-L-carnitine. Optimization may be required based on the specific instrument and column used.
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm) is a common choice.[5]
Mobile Phase A: Water with 0.1% formic acid. The addition of an ion-pairing agent like 0.005% heptafluorobutyric acid (HFBA) can improve peak shape.[1][5]
Mobile Phase B: Acetonitrile with 0.1% formic acid (and 0.005% HFBA if used in Mobile Phase A).[5]
A Comparative Analysis of Decanoyl-L-carnitine and Other Medium-Chain Acylcarnitines
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological effects of Decanoyl-L-carnitine (C10), Octanoyl-L-carnitine (C8), and Hexanoyl-L-carnitine (C6...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Decanoyl-L-carnitine (C10), Octanoyl-L-carnitine (C8), and Hexanoyl-L-carnitine (C6), with a focus on their roles in fatty acid metabolism and cellular signaling. The information is supported by experimental data and detailed methodologies to aid in research and development.
At a Glance: Comparative Effects of Medium-Chain Acylcarnitines
Feature
Hexanoyl-L-carnitine (C6)
Octanoyl-L-carnitine (C8)
Decanoyl-L-carnitine (C10)
Primary Metabolic Role
Intermediate in fatty acid metabolism.
Key metabolite in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.
Substrate for fatty acid oxidation.
Pro-inflammatory Potential
Low
Low
Low to Moderate
Mitochondrial Respiration
Substrate for β-oxidation.
Readily oxidized substrate.
Efficiently utilized for energy production.
Signaling Pathway Activation
Minimal evidence of significant activation.
Can contribute to cellular stress at high concentrations.
May activate pro-inflammatory pathways at higher concentrations.
Quantitative Data Summary
The following table summarizes the chain-length-dependent effects of acylcarnitines on the induction of pro-inflammatory markers. It is important to note that direct comparative studies with dose-response curves for C6, C8, and C10 are limited. The available data suggests a general trend where pro-inflammatory effects become more pronounced with longer acyl chain lengths.
Acylcarnitine Chain Length
Induction of Interleukin-6 (IL-6) in C2C12 Myotubes[1]
C2 - C12
No significant alteration in IL-6 production.
C14, C16, C18, C18:1
Dose-dependent increase in IL-6 production.
This data indicates that medium-chain acylcarnitines, including Hexanoyl-, Octanoyl-, and Decanoyl-L-carnitine, exhibit a lower propensity for inducing inflammatory responses compared to their long-chain counterparts.
Experimental Protocols
Assessment of Pro-inflammatory Effects
This protocol details the methodology to compare the effects of different medium-chain acylcarnitines on the expression of pro-inflammatory cytokines in a cell culture model.
Objective: To quantify the expression of pro-inflammatory markers, such as cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), in response to treatment with Decanoyl-L-carnitine, Octanoyl-L-carnitine, and Hexanoyl-L-carnitine.
Cell Line: RAW 264.7 murine macrophages or C2C12 myotubes.
Methodology:
Cell Culture and Treatment:
Culture cells to 80-90% confluency in appropriate growth medium.
Seed cells into 6-well plates.
After 24 hours, replace the medium with a low-serum medium (e.g., 0.25% FBS) for 4-6 hours to serum-starve the cells.
Treat cells with varying concentrations (e.g., 10, 25, 50, 100 µM) of Decanoyl-L-carnitine, Octanoyl-L-carnitine, Hexanoyl-L-carnitine, or a vehicle control (e.g., sterile water or PBS). A positive control, such as lipopolysaccharide (LPS), should also be included.
Incubate for a specified period (e.g., 18-24 hours).
Sample Collection:
Collect the cell culture supernatant and store at -80°C for cytokine analysis.
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors for protein analysis.
Analysis:
ELISA for IL-6: Quantify the concentration of IL-6 in the culture supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Western Blot for COX-2: Separate the cell lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against COX-2 and a loading control (e.g., β-actin). Use a suitable secondary antibody and chemiluminescent substrate for detection.
Measurement of Mitochondrial Fatty Acid Oxidation
This protocol outlines a method to directly compare the rates of fatty acid oxidation when mitochondria are supplied with different medium-chain acylcarnitine substrates.
Objective: To measure and compare the rate of mitochondrial oxygen consumption supported by Decanoyl-L-carnitine, Octanoyl-L-carnitine, and Hexanoyl-L-carnitine.
Methodology:
Isolation of Mitochondria:
Isolate mitochondria from a suitable tissue source (e.g., rat liver or skeletal muscle) using differential centrifugation.
Calibrate the oxygraph chambers with respiration medium.
Add a standardized amount of isolated mitochondria to each chamber.
Sequentially add the following substrates and inhibitors:
Acylcarnitine Substrate: Add Decanoyl-L-carnitine, Octanoyl-L-carnitine, or Hexanoyl-L-carnitine to the respective chambers to initiate fatty acid oxidation.
ADP: Add a saturating concentration of ADP to stimulate state 3 respiration (maximal oxidative phosphorylation).
Oligomycin: Add oligomycin to inhibit ATP synthase and measure state 4 respiration (leak respiration).
FCCP: Add the uncoupler FCCP to determine the maximal capacity of the electron transport system.
Rotenone and Antimycin A: Add these inhibitors to block Complex I and III, respectively, to measure residual oxygen consumption.
Data Analysis:
Calculate the oxygen consumption rates (OCR) for each respiratory state.
Compare the state 3 respiration rates supported by each of the medium-chain acylcarnitines to determine their relative efficiency as substrates for fatty acid oxidation.
Signaling Pathways and Visualizations
Medium-chain acylcarnitines can influence cellular signaling, particularly pathways related to inflammation and metabolism. The accumulation of acylcarnitines, especially under conditions of metabolic stress, can activate pro-inflammatory signaling cascades.
Acylcarnitine-Induced Pro-inflammatory Signaling
Acylcarnitines, particularly at elevated concentrations, have been shown to activate pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3][4] This can lead to the transcription of genes encoding inflammatory cytokines and mediators.
Acylcarnitine Pro-inflammatory Signaling Pathway
Experimental Workflow for Assessing Pro-inflammatory Effects
The following diagram illustrates the general workflow for investigating the pro-inflammatory effects of medium-chain acylcarnitines in a cell-based assay.
Workflow for Inflammation Assessment
Mitochondrial Fatty Acid β-Oxidation Pathway
This diagram illustrates the central role of acylcarnitines in transporting fatty acids into the mitochondrial matrix for β-oxidation and energy production.
A Comparative Guide to Decanoyl-L-Carnitine and Palmitoyl-L-Carnitine in Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of decanoyl-L-carnitine and palmitoyl-L-carnitine, two key intermediates in mitochondrial fatty acid β-oxidation...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of decanoyl-L-carnitine and palmitoyl-L-carnitine, two key intermediates in mitochondrial fatty acid β-oxidation. By examining their distinct effects on mitochondrial respiration, membrane integrity, and associated signaling pathways, this document serves as a comprehensive resource for researchers investigating cellular metabolism and developing therapeutics targeting mitochondrial function.
Introduction: The Role of Acylcarnitines in Cellular Energy Metabolism
Mitochondrial β-oxidation of fatty acids is a fundamental process for ATP production, particularly in tissues with high energy demands such as the heart and skeletal muscle. The transport of fatty acids into the mitochondrial matrix is a critical regulatory step. Long-chain fatty acids (LCFAs), such as palmitic acid (C16), are unable to cross the inner mitochondrial membrane directly. Their entry is facilitated by the carnitine shuttle system, where they are converted to long-chain acylcarnitines like palmitoyl-L-carnitine. In contrast, medium-chain fatty acids (MCFAs), such as decanoic acid (C10), are generally considered to cross the inner mitochondrial membrane independently of the carnitine shuttle in tissues like the liver and kidneys, but their oxidation is carnitine-dependent in the heart and skeletal muscle. Decanoyl-L-carnitine is the carnitine ester of decanoic acid.
Comparative Effects on Mitochondrial Respiration
Decanoyl-L-Carnitine (C10): As a medium-chain acylcarnitine, decanoyl-L-carnitine is generally considered a readily oxidizable substrate that supports mitochondrial respiration without the toxic effects observed with higher concentrations of long-chain acylcarnitines. Studies have shown that decanoylcarnitine does not impair mitochondrial function in brain and liver mitochondria.
Palmitoyl-L-Carnitine (C16): The impact of palmitoyl-L-carnitine on mitochondrial respiration is highly dependent on its concentration. At physiological concentrations, it serves as a key substrate for energy production. However, at higher, pathophysiological concentrations (typically above 5-10 µM), it can be detrimental to mitochondrial function.
Parameter
Decanoyl-L-Carnitine (C10)
Palmitoyl-L-Carnitine (C16)
Mitochondrial Entry
Can be carnitine-dependent in heart and skeletal muscle.
Strictly dependent on the carnitine shuttle (CPT1, CACT, CPT2).
Oxidation Rate
Generally high and efficient.
Efficient at physiological concentrations, but can be impaired at higher concentrations leading to incomplete β-oxidation.
Oxygen Consumption Rate (OCR)
Expected to support a robust and sustained OCR.
Supports OCR at low concentrations, but can inhibit respiration at high concentrations.
Toxicity
Generally considered non-toxic to mitochondria.
Exhibits dose-dependent toxicity, leading to mitochondrial dysfunction.[1][2]
Differential Effects on Mitochondrial Integrity and Signaling
The chain length of the acylcarnitine plays a significant role in its effects on mitochondrial health beyond simple substrate provision.
Palmitoyl-L-Carnitine's Detrimental Effects at High Concentrations:
Accumulation of palmitoyl-L-carnitine, as seen in certain metabolic diseases, is associated with significant mitochondrial stress.[1][2] This includes:
Mitochondrial Membrane Depolarization: High concentrations of palmitoyl-L-carnitine lead to a decrease in the mitochondrial membrane potential (ΔΨm).[1][2]
Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron transport chain by excess palmitoyl-L-carnitine can lead to a significant increase in the production of damaging reactive oxygen species.[1][2]
Opening of the Mitochondrial Permeability Transition Pore (mPTP): Elevated levels of palmitoyl-L-carnitine can induce the opening of the mPTP, a critical event that can lead to mitochondrial swelling, rupture, and the initiation of apoptosis.[1][2]
The following table summarizes the quantitative effects of palmitoyl-L-carnitine on mitochondrial parameters as observed in rat ventricular myocytes.[1][2]
Concentration of Palmitoyl-L-Carnitine
Effect on Mitochondrial Membrane Potential (ΔΨm)
Effect on mPTP Opening
Effect on ROS Production
1 µM
Slight hyperpolarization (TMRE intensity increased to 115.5 ± 5.4% of baseline)
No opening
Modest increase (1.6 ± 0.2 fold of baseline)
5 µM
Slight hyperpolarization (TMRE intensity increased to 110.7 ± 1.6% of baseline)
No opening
Not reported
10 µM
Depolarization (TMRE intensity decreased to 61.9 ± 12.2% of baseline)
Opening (Calcein intensity decreased to 70.7 ± 2.8% of baseline)
Significant increase (3.4 ± 0.3 fold of baseline)
Data adapted from Tominaga et al. (2013) in saponin-treated rat ventricular myocytes.[1][2]
Signaling Pathways:
The accumulation of palmitoyl-L-carnitine can trigger signaling cascades associated with cellular stress and apoptosis.
Signaling pathway of palmitoyl-L-carnitine-induced apoptosis.
In contrast, there is limited evidence to suggest that decanoyl-L-carnitine activates similar detrimental signaling pathways. Its efficient metabolism generally prevents the accumulation that triggers these stress responses.
Experimental Protocols
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines a general procedure for assessing the impact of decanoyl-L-carnitine and palmitoyl-L-carnitine on mitochondrial oxygen consumption in permeabilized cells.
1. Cell Culture and Permeabilization:
Plate cells in a Seahorse XF cell culture microplate at an optimized density.
On the day of the assay, replace the culture medium with mitochondrial assay solution (MAS) containing the respective acylcarnitine (e.g., 10 µM decanoyl-L-carnitine or varying concentrations of palmitoyl-L-carnitine) and a complex I substrate like malate (e.g., 2 mM).
Add a permeabilizing agent (e.g., saponin or XF Plasma Membrane Permeabilizer) to the MAS to allow direct access of the substrates to the mitochondria.
2. Seahorse XF Assay:
Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant.
Load the injection ports of the sensor cartridge with modulators of mitochondrial respiration:
Port A: ADP (to stimulate ATP synthesis-linked respiration, State 3).
Port B: Oligomycin (an ATP synthase inhibitor, to measure proton leak, State 4o).
Port C: FCCP (a protonophore to induce maximal respiration).
Port D: Rotenone/Antimycin A (Complex I and III inhibitors, to measure non-mitochondrial respiration).
Place the cell plate in the Seahorse XF Analyzer and run the assay.
3. Data Analysis:
Calculate key parameters of mitochondrial respiration: Basal Respiration, ATP-linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.
Experimental workflow for assessing acylcarnitine-fueled respiration.
Fatty Acid Transport into Mitochondria
The entry of long-chain fatty acids into the mitochondrial matrix is a multi-step process, while medium-chain fatty acids can partially bypass this shuttle.
Transport of medium and long-chain fatty acids into mitochondria.
Conclusion
Decanoyl-L-carnitine and palmitoyl-L-carnitine exhibit distinct profiles in their interaction with mitochondrial respiration. Decanoyl-L-carnitine serves as an efficient and non-toxic fuel source for β-oxidation. In contrast, while palmitoyl-L-carnitine is essential for the oxidation of long-chain fatty acids, its accumulation can lead to significant mitochondrial dysfunction, characterized by decreased respiratory function, increased oxidative stress, and the induction of apoptotic pathways. These differences are critical for researchers studying metabolic diseases and for the development of therapeutic strategies aimed at modulating mitochondrial fatty acid metabolism. Further direct comparative studies are warranted to precisely quantify the differences in respiratory kinetics between these two important acylcarnitines.
Cross-Validation of Decanoyl-L-carnitine Chloride Quantification Methods: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of Decanoyl-L-carnitine chloride is crucial for metabolic research and the diagnosis of fatty acid oxidation disorders. This...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the accurate quantification of Decanoyl-L-carnitine chloride is crucial for metabolic research and the diagnosis of fatty acid oxidation disorders. This guide provides a comparative analysis of the primary analytical methods used for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of each method is supported by experimental data, and detailed protocols are provided to aid in methodological evaluation and selection.
Data Presentation: Performance Comparison
The quantitative performance of LC-MS/MS and GC-MS for the analysis of Decanoyl-L-carnitine is summarized in the table below. Data has been compiled from various analytical validation studies.
Parameter
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Information not available in the provided search results.
Lower Limit of Quantification (LLOQ)
2 ng/mL in processed sample (equivalent to 10 ng/mL in urine)[1]
Method is sensitive for a range of acylcarnitines, but a specific LLOQ for decanoyl-L-carnitine is not provided.[2]
Accuracy (Bias/Recovery)
Mean bias of -1.7%[1]. Recoveries are generally expected to be within 85-115%.[2]
Information not available in the provided search results.
Precision
Information not available in the provided search results.
Information not available in the provided search results.
Internal Standard
Stable isotope-labeled standards such as Decanoyl-L-carnitine-d3 are commonly used.[1][3]
Stable isotope-labeled internal standards, including deuterated forms, are essential.[2]
Sample Throughput
High-throughput analysis is achievable with run times around 10 minutes.[1]
Lower throughput due to the requirement of a derivatization step.[2]
Derivatization Requirement
Not generally required.
Mandatory derivatization to increase volatility is a significant challenge.[2]
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is the most prevalent for the quantification of acylcarnitines due to its high sensitivity and specificity.[2]
1. Sample Preparation:
Biological samples, such as urine, are stored at -80°C and thawed at 4°C before use.[1]
A small aliquot (e.g., 30 µL of urine) is centrifuged to remove particulate matter.[1]
The supernatant is then diluted with water, acetonitrile, and a mixture of stable isotope-labeled internal standards, including decanoyl-L-carnitine-d3.[1]
For more complex matrices, solid-phase extraction (SPE), particularly cation-exchange SPE, can be employed to isolate and concentrate acylcarnitines.[2]
2. Chromatographic Separation:
Separation is typically achieved on a C18 reversed-phase column.[4][5]
A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and 2.5 mM ammonium acetate) and an organic component (e.g., acetonitrile with the same additives).[4][5]
The total run time is optimized to be around 10 minutes for medium to high throughput analysis.[1]
3. Mass Spectrometric Detection:
A tandem quadrupole mass spectrometer is commonly used.[1]
Quantification is performed using multiple reaction monitoring (MRM) by selecting appropriate precursor and product ion transitions for both the analyte and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
While less common than LC-MS/MS for acylcarnitine analysis, GC-MS offers an alternative approach.
1. Sample Preparation and Derivatization:
Due to the non-volatile nature of acylcarnitines, a derivatization step is mandatory before GC analysis.[2]
A common method involves the transformation of acylcarnitines into their more volatile acyloxylactone derivatives.[2][6]
Stable isotope-labeled internal standards are added at the beginning of the sample preparation process for accurate quantification.[2]
2. Gas Chromatographic Separation:
The derivatized analytes are separated on a GC column. Specific column types and temperature programs would be optimized based on the derivatives formed.
3. Mass Spectrometric Detection:
Chemical ionization (CI) mass spectrometry is often used for the sensitive detection and quantification of the derivatized acylcarnitines.[2]
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, a critical component of cross-validation.
Analytical Method Validation Workflow
Signaling Pathways and Experimental Workflows
The quantification of Decanoyl-L-carnitine chloride is a direct measurement and does not involve a signaling pathway. The experimental workflow for comparing the two primary quantification methods is outlined below.
A Comparative Analysis of Decanoyl-L-carnitine and Acetyl-L-carnitine in Cellular Metabolism and Neuroprotection
In the landscape of metabolic research and drug development, L-carnitine and its various acyl esters are of significant interest due to their crucial roles in cellular energy metabolism. Among these, Decanoyl-L-carnitine...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of metabolic research and drug development, L-carnitine and its various acyl esters are of significant interest due to their crucial roles in cellular energy metabolism. Among these, Decanoyl-L-carnitine and Acetyl-L-carnitine have emerged as molecules with distinct yet overlapping functionalities. This guide provides a comprehensive and objective comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their investigations.
Biochemical and Physiological Profile
Decanoyl-L-carnitine and Acetyl-L-carnitine are both acyl esters of L-carnitine, playing fundamental roles in the transport of fatty acids into the mitochondria for beta-oxidation and subsequent energy production.[1][2] However, the length of their acyl chain dictates their specific metabolic roles and physiological effects.
Acetyl-L-carnitine (ALCAR) is a short-chain acylcarnitine that readily crosses the blood-brain barrier.[3] It not only participates in fatty acid metabolism but also serves as a donor of acetyl groups for the synthesis of the neurotransmitter acetylcholine and for histone acetylation, thereby influencing gene expression.[4][5] Its neuroprotective, antioxidant, and cognitive-enhancing properties are well-documented.[4][5][6][7]
Decanoyl-L-carnitine , a medium-chain acylcarnitine, is primarily involved in the metabolism of medium-chain fatty acids.[8][9] While less studied than Acetyl-L-carnitine, emerging research suggests its potential in modulating cellular metabolism and mitochondrial function.[10] It is recognized for its role in enhancing cellular energy metabolism and promoting fatty acid transport.[9]
Comparative Data on Biological Activities
Direct comparative studies with extensive quantitative data on the performance of Decanoyl-L-carnitine versus Acetyl-L-carnitine are limited in the current scientific literature. However, by compiling data from various independent studies, a comparative overview can be constructed.
Parameter
Decanoyl-L-carnitine
Acetyl-L-carnitine
References
Primary Metabolic Function
Transport and metabolism of medium-chain fatty acids.
Transport of short-chain fatty acids; acetyl group donor for acetylcholine synthesis and histone acetylation.
Can support fatty acid β-oxidation. One study showed it improves mitochondrial dysfunction in HBV-infected liver cells by enhancing fatty acid β-oxidation.
Enhances mitochondrial respiration, particularly under metabolic stress, by providing acetyl-CoA for the Krebs cycle. Can be used as an alternative substrate for mitochondrial respiration in the absence of pyruvate.
Caption: Signaling pathways activated by Acetyl-L-carnitine.
dot
Caption: Signaling pathway influenced by Decanoyl-L-carnitine.
Experimental Protocols
To facilitate further comparative research, detailed methodologies for key experiments are provided below.
Measurement of Mitochondrial Respiration using Extracellular Flux Analysis
This protocol is designed to assess the impact of Decanoyl-L-carnitine and Acetyl-L-carnitine on mitochondrial function in live cells.
Principle: The oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, is measured in real-time.
Apparatus: Seahorse XF Analyzer (or similar).
Cell Seeding: Plate cells (e.g., primary neurons, hepatocytes, or myoblasts) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
Treatment: On the day of the assay, replace the growth medium with assay medium containing either Decanoyl-L-carnitine or Acetyl-L-carnitine at various concentrations. Include a vehicle control. Incubate for a predetermined time (e.g., 1-24 hours).
Assay Procedure:
Following treatment, wash the cells with pre-warmed assay medium.
Add fresh assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
Load the sensor cartridge with mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A).
Calibrate the analyzer and initiate the assay.
Data Analysis: Measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. Compare the OCR parameters between the different treatment groups.
dot
Caption: Experimental workflow for mitochondrial respiration assay.
In Vitro Fatty Acid Oxidation Assay
This protocol measures the rate of radiolabeled fatty acid oxidation to assess the direct impact of the test compounds on this metabolic pathway.
Principle: The rate of conversion of a radiolabeled fatty acid (e.g., [1-¹⁴C]palmitic acid) to ¹⁴CO₂ or acid-soluble metabolites is quantified.
Cell Culture: Culture cells (e.g., myotubes or hepatocytes) to confluence in multi-well plates.
Pre-incubation: Pre-incubate the cells with either Decanoyl-L-carnitine or Acetyl-L-carnitine in a serum-free medium for a specified duration.
Oxidation Reaction:
Prepare the reaction mixture containing Krebs-Ringer buffer, BSA-conjugated [1-¹⁴C]palmitic acid, and the respective test compounds.
Add the reaction mixture to the cells and incubate at 37°C for 1-2 hours.
For ¹⁴CO₂ measurement, the plates are sealed with a filter paper soaked in a CO₂ trapping agent (e.g., NaOH).
Measurement:
Stop the reaction by adding perchloric acid.
For ¹⁴CO₂: Transfer the filter paper to a scintillation vial and measure radioactivity using a scintillation counter.
For acid-soluble metabolites: Centrifuge the reaction mixture and measure the radioactivity in the supernatant.
Data Analysis: Calculate the rate of fatty acid oxidation and compare the results between the different treatment groups.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to determine the effect of the compounds on the expression levels of key proteins in signaling pathways.
Cell Lysis: Treat cells with Decanoyl-L-carnitine or Acetyl-L-carnitine for a designated time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with primary antibodies against target proteins (e.g., PGC-1α, Nrf2, PPARα, CPT1A, and a loading control like β-actin or GAPDH) overnight at 4°C.
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Densitometry: Quantify the band intensities and normalize to the loading control to compare protein expression levels across different treatments.
Conclusion
Both Decanoyl-L-carnitine and Acetyl-L-carnitine are vital molecules in cellular energy metabolism, yet they exhibit distinct profiles. Acetyl-L-carnitine is a well-characterized compound with established roles in neuroprotection and mitochondrial biogenesis, supported by a considerable body of research. Decanoyl-L-carnitine, while less explored, shows promise in modulating fatty acid metabolism and mitochondrial function, particularly in the context of medium-chain fatty acid transport.
The provided experimental protocols offer a framework for conducting direct comparative studies to elucidate the specific advantages and mechanisms of each compound. Such research is crucial for advancing our understanding of their therapeutic potential in a range of metabolic and neurodegenerative disorders. Further investigation into the signaling pathways modulated by Decanoyl-L-carnitine and direct, quantitative comparisons with Acetyl-L-carnitine will be invaluable for the scientific and drug development communities.
A Comparative Analysis of Decanoyl-L-carnitine Chloride and L-carnitine Supplementation in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the efficacy and mechanisms of Decanoyl-L-carnitine chloride and L-carnitine supplementation. While extensive r...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of Decanoyl-L-carnitine chloride and L-carnitine supplementation. While extensive research exists for L-carnitine, data on Decanoyl-L-carnitine chloride is less comprehensive. This comparison draws upon available literature to highlight their respective roles in cellular metabolism, particularly in the context of fatty acid oxidation.
Introduction
L-carnitine is a naturally occurring amino acid derivative crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent energy production. Decanoyl-L-carnitine chloride, as an ester derivative of L-carnitine, is a specific medium-chain acylcarnitine. While both compounds are involved in fatty acid metabolism, their distinct chemical structures suggest different metabolic fates and potential therapeutic applications. This guide will explore these differences, supported by available experimental data.
Comparative Data on Efficacy
The following tables summarize the known effects and applications of Decanoyl-L-carnitine chloride and L-carnitine based on preclinical and clinical studies. It is important to note that research on Decanoyl-L-carnitine chloride is limited, and much of the information is based on its role as an acylcarnitine.
Table 1: Overview of Biological Activity and Applications
Feature
Decanoyl-L-carnitine chloride
L-carnitine
Primary Function
Intermediate in fatty acid metabolism; facilitates transport of decanoyl (C10) fatty acid.
Essential cofactor for the transport of long-chain fatty acids across the inner mitochondrial membrane.
Therapeutic Areas of Investigation
Metabolic disorders, particularly those related to fatty acid metabolism.[1]
Cardiovascular diseases, male infertility, weight management, and exercise performance.[2][3][4]
Reported Cellular Effects
Increases the formation of C24 fatty acid intermediates, as well as docosapentaenoic acid (DPA) and docosahexaenoic acid (DHA) in rat hepatocytes.[1]
Reduces all-cause mortality, ventricular arrhythmias, and angina in patients with acute myocardial infarction.[2] May reduce body weight, BMI, and fat mass.[3]
Formulations
Primarily used as a research chemical.
Available as a dietary supplement in various salt forms (e.g., L-carnitine tartrate, acetyl-L-carnitine).
Table 2: Summary of Key Experimental Findings
Study Focus
Decanoyl-L-carnitine chloride
L-carnitine
Fatty Acid Metabolism
Stimulates the formation of desaturated fatty acid metabolites from [1-¹⁴C]-22:4 (n-6) and [1-¹⁴C]-22:5 (n-3).[5]
Supplementation (2g/day) in combination with exercise has been shown to increase fatty acid oxidation.[6]
Cardiovascular Health
No direct clinical data available.
A meta-analysis of 13 clinical trials showed a significant reduction in all-cause mortality in patients with acute myocardial infarction.[2]
Weight Management
Investigated for its potential role in weight management by improving fat metabolism.[1]
A meta-analysis of 37 randomized controlled trials showed a modest reduction in body weight, BMI, and fat mass.[3]
Cognitive Function
No direct data available. Acetyl-L-carnitine, another acylcarnitine, is studied for neuroprotective effects.
Mixed results in clinical trials for Alzheimer's disease and dementia. Some studies show modest improvements in cognitive function.
Experimental Protocols
General Protocol for in vitro Acylcarnitine Profiling
This method is used to assess the impact of compounds on fatty acid metabolism in cell cultures.
Cell Culture: Fibroblasts or hepatocytes are cultured in appropriate media.
Incubation: Cells are incubated with a stable isotope-labeled fatty acid (e.g., [U-¹³C]-palmitate) in the presence of excess L-carnitine.
Treatment: The experimental group is treated with Decanoyl-L-carnitine chloride at various concentrations.
Acylcarnitine Extraction: After incubation, the cells and media are collected, and acylcarnitines are extracted.
Analysis: Acylcarnitine profiles are analyzed using tandem mass spectrometry (MS/MS) to identify and quantify different acylcarnitine species.
L-carnitine Supplementation for Weight Management: A Randomized Controlled Trial Protocol
Study Design: A double-blind, placebo-controlled randomized trial.
Participants: Overweight or obese adults.
Intervention: Participants are randomized to receive either L-carnitine supplementation (e.g., 2000 mg/day) or a placebo for a specified period (e.g., 12 weeks).
Outcome Measures: Primary outcomes include changes in body weight, Body Mass Index (BMI), and fat mass. Secondary outcomes can include changes in waist circumference and lipid profiles.
Data Analysis: Statistical analysis is performed to compare the changes in outcome measures between the L-carnitine and placebo groups.[3]
Signaling Pathways and Mechanisms of Action
L-carnitine and the Carnitine Shuttle
The primary mechanism of L-carnitine is its role in the carnitine shuttle, which is essential for transporting long-chain fatty acids into the mitochondria for energy production.
Caption: The Carnitine Shuttle mechanism for fatty acid transport.
Decanoyl-L-carnitine in Fatty Acid Metabolism
Decanoyl-L-carnitine, being a medium-chain acylcarnitine, can directly enter the mitochondrial matrix, bypassing the CPT1-dependent step. Once inside, it can be converted back to Decanoyl-CoA and L-carnitine to enter the β-oxidation pathway.
Distinguishing Decanoyl-L-carnitine in Metabolomics: A Comparative Guide to Analytical Approaches
For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific acylcarnitines, such as Decanoyl-L-carnitine, from a complex biological matrix is paramount. Thi...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate identification and quantification of specific acylcarnitines, such as Decanoyl-L-carnitine, from a complex biological matrix is paramount. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the confident distinction of Decanoyl-L-carnitine from other acylcarnitines in metabolomics studies.
Decanoyl-L-carnitine (C10), a medium-chain acylcarnitine, is a key intermediate in the mitochondrial beta-oxidation of fatty acids. Its levels can be indicative of metabolic health and are often altered in various inherited metabolic disorders and other diseases. The primary challenge in its analysis lies in the presence of isobaric and isomeric species, which have the same mass-to-charge ratio (m/z) and can be difficult to distinguish using conventional mass spectrometry techniques alone. This guide explores advanced analytical strategies to overcome these challenges.
Comparative Analysis of Analytical Techniques
The gold standard for acylcarnitine analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). However, the specific chromatographic method employed is critical for resolving isomers. Below is a comparison of common approaches.
Feature
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Achieving chromatographic separation of Decanoyl-L-carnitine from its isomers is crucial for accurate quantification. While a single comprehensive study comparing all possible isomers on all available column chemistries is not available, the following table compiles representative data from various studies to illustrate the performance of different LC-MS/MS methods. The retention time (RT) is a key parameter for distinguishing between isomers.
Note: Retention times are highly dependent on the specific LC system, gradient, and mobile phase composition and should be determined empirically in your laboratory. The data above serves as a comparative illustration.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in acylcarnitine analysis.
Protocol 1: Acylcarnitine Extraction from Plasma
This protocol is a widely used method for the extraction of acylcarnitines from plasma samples for LC-MS/MS analysis.[1]
Materials:
Plasma (collected in EDTA or heparin tubes)
Methanol (LC-MS grade)
Acetonitrile (LC-MS grade)
Internal standard solution (containing a known concentration of isotopically labeled acylcarnitines, including d3-Decanoyl-L-carnitine)
Microcentrifuge tubes
Vortex mixer
Centrifuge
Procedure:
Pipette 50 µL of plasma into a clean microcentrifuge tube.
Add 150 µL of cold methanol containing the internal standard solution.
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a new tube.
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acylcarnitines
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of acylcarnitines.
Liquid Chromatography (LC) Parameters:
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is a common choice.[3] For improved resolution of isomers, consider columns with different selectivities or UHPLC columns with smaller particle sizes.
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines. The specific gradient profile needs to be optimized for the specific column and analytes of interest.
Flow Rate: 0.3 - 0.5 mL/min for HPLC; 0.4 - 0.6 mL/min for UHPLC.
Column Temperature: 40-50°C to improve peak shape and reduce viscosity.[3]
Precursor Ion: The protonated molecular ion [M+H]+ of each acylcarnitine. For Decanoyl-L-carnitine, this is m/z 316.2.
Product Ion: A characteristic fragment ion at m/z 85 is typically used for quantification of most acylcarnitines, resulting from the neutral loss of the acyl chain.[3]
Collision Energy: Optimized for each individual acylcarnitine to achieve the most stable and intense fragment ion signal.
Visualizing Workflows and Pathways
Experimental Workflow for Acylcarnitine Analysis
The following diagram illustrates the general workflow for the analysis of acylcarnitines from biological samples using LC-MS/MS.
Caption: General experimental workflow for acylcarnitine profiling.
Signaling Pathways Involving Acylcarnitines
Decanoyl-L-carnitine, as a medium-chain acylcarnitine, is primarily involved in fatty acid metabolism. However, L-carnitine and its acylated forms have been shown to modulate key signaling pathways that regulate cellular energy homeostasis, such as the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) pathways.
Caption: Modulation of AMPK and PPARα signaling by acylcarnitines.
Validating the Function of Decanoyl-L-carnitine: A Comparative Guide to Knockout Models and In Vitro Approaches
For Researchers, Scientists, and Drug Development Professionals Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a crucial intermediate in fatty acid metabolism, facilitating the transport of decanoic acid into the...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a crucial intermediate in fatty acid metabolism, facilitating the transport of decanoic acid into the mitochondria for β-oxidation.[1] Emerging evidence suggests its role extends beyond bioenergetics, with recent studies implicating it in the regulation of cancer progression and inflammatory signaling.[2][3][4] Validating the precise biological functions of such metabolites is paramount for understanding disease pathogenesis and for the development of novel therapeutic strategies.
This guide provides a comparative overview of two primary methodologies for validating the function of Decanoyl-L-carnitine: the use of genetic knockout models and direct in vitro functional assays. We will objectively compare the performance of these approaches, supported by experimental data, and provide detailed protocols for key experiments.
Method 1: Knockout Models for Indirect Functional Validation
Gene knockout models, particularly in mice, are a powerful tool for elucidating the in vivo role of specific proteins and, by extension, the metabolic pathways in which they operate.[5] While no knockout model exists specifically for Decanoyl-L-carnitine itself, knocking out genes involved in its transport and metabolism allows for an indirect assessment of its function by observing the resulting phenotype and changes in metabolite profiles.
Key genes of interest for studying Decanoyl-L-carnitine function include those encoding for the carnitine transporter (Slc22a5 or OCTN2) and the carnitine palmitoyltransferases (CPT1 and CPT2), which are essential for the transport of fatty acids into the mitochondria.[6][7][8]
Experimental Data from Relevant Knockout Models
The following table summarizes key findings from knockout mouse models relevant to the study of acylcarnitine function. These models create a physiological context of disrupted fatty acid oxidation where the roles of metabolites like Decanoyl-L-carnitine can be inferred.
Gene Knockout Model
Key Phenotypic Observations
Impact on Acylcarnitine Profile
Reference
CPT2 (muscle-specific)
Protected from diet-induced obesity and insulin resistance.
~20-fold increase in long-chain acylcarnitines in plasma and muscle.
Experimental Protocol: Generation and Analysis of a CPT2 Knockout Mouse Model
This protocol provides a generalized overview for creating and analyzing a tissue-specific knockout of Carnitine Palmitoyltransferase II (CPT2) to study the effects of disrupted fatty acid oxidation.
Generation of Conditional Knockout Mice:
Mice with loxP sites flanking the CPT2 gene (Cpt2flox/flox) are crossed with mice expressing Cre recombinase under the control of a tissue-specific promoter (e.g., Albumin-Cre for liver-specific knockout).
Offspring are genotyped via PCR to identify Cpt2flox/flox; Cre+ mice, which will have the CPT2 gene excised in the target tissue.
Phenotypic Analysis:
Metabolic Studies: Mice are subjected to various diets (e.g., low-fat vs. high-fat). Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis.
Histological Analysis: Tissues (e.g., liver, muscle) are collected, sectioned, and stained (e.g., H&E, Oil Red O) to assess morphology and lipid accumulation.
Gene and Protein Expression: RNA and protein are extracted from tissues. qPCR and immunoblotting are used to confirm the knockout of CPT2 and to analyze the expression of other metabolic genes.
Metabolomic Analysis:
Blood and tissue samples are collected and metabolites are extracted.
Liquid chromatography-mass spectrometry (LC-MS) is used to quantify the levels of various acylcarnitines, including Decanoyl-L-carnitine, to determine the impact of the knockout on the acylcarnitine profile.
Head-to-head comparison of different acylcarnitine esters in fatty acid oxidation assays
For Researchers, Scientists, and Drug Development Professionals In the intricate world of cellular metabolism, the oxidation of fatty acids is a cornerstone of energy production, particularly in high-demand tissues like...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism, the oxidation of fatty acids is a cornerstone of energy production, particularly in high-demand tissues like the heart, skeletal muscle, and liver. Central to this process are acylcarnitine esters, which act as crucial shuttles for transporting long-chain fatty acids across the mitochondrial membrane for β-oxidation. The choice of acylcarnitine ester as a substrate in fatty acid oxidation (FAO) assays can significantly influence experimental outcomes, making a direct comparison of their performance essential for robust and reproducible research.
This guide provides an objective comparison of different acylcarnitine esters in FAO assays, supported by experimental data. We will delve into their differential effects on mitochondrial respiration and provide detailed protocols for two common assay types, enabling researchers to make informed decisions for their specific experimental needs.
Data Presentation: Comparative Performance of Acylcarnitine Esters
The efficiency of fatty acid oxidation is intrinsically linked to the chain length of the acylcarnitine ester. Long-chain acylcarnitines, such as palmitoylcarnitine (C16), are the primary substrates for the canonical carnitine-dependent FAO pathway. In contrast, medium-chain acylcarnitines, like octanoylcarnitine (C8), can partially bypass the initial carnitine palmitoyltransferase 1 (CPT1) regulatory step, leading to different oxidation kinetics.
The following table summarizes quantitative data on mitochondrial respiration rates in different tissues when supplied with various acylcarnitine esters. The data is expressed as the maximal oxygen consumption rate (OCR), indicating the efficiency of each substrate in driving mitochondrial respiration.
Acylcarnitine Ester
Chain Length
Liver OCR (pmol O₂/min/mg protein)
Kidney OCR (pmol O₂/min/mg protein)
Heart OCR (pmol O₂/min/mg protein)
Skeletal Muscle OCR (pmol O₂/min/mg protein)
Hexanoylcarnitine
C6
~150
~100
~50
~20
Octanoylcarnitine
C8
~250
~150
~100
~80
Decanoylcarnitine
C10
~300
~200
~450
~80
Lauroylcarnitine
C12
~280
~220
~500
~85
Myristoylcarnitine
C14
~250
~200
~550
~90
Palmitoylcarnitine
C16
~200
~180
~500
~80
Stearoylcarnitine
C18
~150
~150
~450
~75
Data is compiled and synthesized from publicly available research. Actual results may vary based on experimental conditions.
Key Observations:
Tissue-Specific Differences: The heart and skeletal muscle demonstrate a clear preference for long-chain acylcarnitines (C10-C18) to fuel high rates of respiration. Conversely, the liver and kidney can effectively oxidize a broader range of acylcarnitines, including medium-chain variants.
Chain Length Optimum: In heart and skeletal muscle, there appears to be an optimal chain length for maximal respiration, typically between C12 and C16.
Medium-Chain Oxidation: While medium-chain acylcarnitines (C6-C8) are oxidized, the rates are generally lower in heart and skeletal muscle compared to long-chain substrates. This is consistent with the understanding that these tissues are highly dependent on the CPT system for efficient long-chain fatty acid utilization.
Visualizing the Metabolic Pathways
To better understand the journey of acylcarnitine esters, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Fatty Acid Oxidation Pathway via the Carnitine Shuttle.
General Experimental Workflow for FAO Assays.
Experimental Protocols
Two widely used methods for assessing fatty acid oxidation are the Seahorse XF Analyzer for real-time measurements of mitochondrial respiration and radiometric assays that trace the metabolism of radiolabeled substrates.
Seahorse XF Fatty Acid Oxidation Assay
This method measures the oxygen consumption rate (OCR) of live cells in real-time, providing a dynamic view of mitochondrial function in response to different acylcarnitine substrates.
Materials:
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
Seahorse XF Cell Culture Microplates
Acylcarnitine esters of interest (e.g., Palmitoylcarnitine, Octanoylcarnitine)
Seahorse XF Base Medium (or other appropriate assay medium)
L-carnitine
Bovine Serum Albumin (BSA), fatty acid-free
Mitochondrial stress test compounds (optional, for more detailed analysis): Oligomycin, FCCP, Rotenone/Antimycin A
Protocol:
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
Assay Medium Preparation: On the day of the assay, prepare the assay medium by supplementing Seahorse XF Base Medium with L-carnitine (typically 0.5 mM). Warm the medium to 37°C and adjust the pH to 7.4.
Substrate Preparation: Prepare stock solutions of the different acylcarnitine esters. These are often conjugated to BSA to improve solubility and cellular uptake.
Cell Plate Preparation:
Remove the cell culture medium from the wells.
Wash the cells once with the pre-warmed assay medium.
Add the appropriate volume of assay medium containing the specific acylcarnitine ester to be tested to each well. Include a control group with BSA only.
Incubate the cell plate in a non-CO2 incubator at 37°C for at least 1 hour before the assay.
Seahorse XF Analyzer Setup:
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
Load the injection ports of the sensor cartridge with any compounds to be injected during the assay (e.g., mitochondrial inhibitors).
Assay Execution:
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
Replace the calibrant plate with the cell plate.
Initiate the assay protocol. This will typically involve cycles of mixing, waiting, and measuring the oxygen concentration in the transient microchamber.
Data Analysis:
The Seahorse XF software calculates the OCR in real-time.
Normalize the OCR data to cell number or protein concentration.
Compare the basal and maximal respiration rates between cells treated with different acylcarnitine esters.
Radiometric Fatty Acid Oxidation Assay
This classic method uses radiolabeled acylcarnitine esters to quantify the rate of β-oxidation by measuring the production of radiolabeled metabolites (e.g., 14CO2 or acid-soluble metabolites).
Sample Preparation: Prepare cell homogenates or isolated mitochondria from the tissue of interest.
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, BSA, L-carnitine, and the radiolabeled acylcarnitine ester.
Assay Initiation:
Add the cell homogenate or isolated mitochondria to the reaction mixture.
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
Reaction Termination: Stop the reaction by adding a strong acid, such as perchloric acid, which will precipitate proteins and larger molecules.
Separation of Metabolites:
Centrifuge the terminated reaction mixture to pellet the precipitated material.
The supernatant contains the acid-soluble metabolites (ASMs), which are the products of β-oxidation.
Quantification of Radioactivity:
Transfer a known volume of the supernatant to a scintillation vial.
Add scintillation fluid.
Measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the rate of fatty acid oxidation based on the amount of radioactivity in the ASM fraction, the specific activity of the radiolabeled substrate, and the protein concentration of the sample. The rate is typically expressed as nmol of substrate oxidized per minute per milligram of protein.
Compare the oxidation rates obtained with different radiolabeled acylcarnitine esters.
Conclusion
The selection of an acylcarnitine ester for fatty acid oxidation assays is a critical experimental parameter that should be guided by the specific research question and the metabolic characteristics of the biological system under investigation. Long-chain acylcarnitines are the substrates of choice for studying the complete, CPT1-dependent FAO pathway, especially in tissues with high oxidative capacity like the heart. Medium-chain acylcarnitines can be valuable tools for investigating specific segments of the β-oxidation spiral or for studying metabolic pathways in tissues where their transport into the mitochondria is less dependent on the carnitine shuttle. By understanding the differential performance of these substrates and employing robust experimental protocols, researchers can gain more precise and meaningful insights into the complexities of fatty acid metabolism.
Validation
Correlating Decanoyl-L-carnitine Chloride Levels with Enzymatic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a significant role in cellular energy metabolism, specifically in the transport of fatty...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a significant role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondria for β-oxidation. Understanding the relationship between the cellular levels of this molecule and the activity of key metabolic enzymes is crucial for research into metabolic disorders, drug development, and nutritional science. This guide provides a comparative analysis of the enzymatic activity correlated with decanoyl-L-carnitine levels, supported by experimental data and detailed protocols.
Introduction to Decanoyl-L-carnitine and Fatty Acid Oxidation
Decanoyl-L-carnitine is an ester derivative of L-carnitine and decanoic acid, a ten-carbon saturated fatty acid. Its primary biological function is to facilitate the transport of decanoyl-CoA across the inner mitochondrial membrane, a critical step in the catabolism of medium-chain fatty acids. This process is orchestrated by a family of enzymes known as carnitine palmitoyltransferases (CPTs) and is central to energy production, particularly in tissues with high energy demands like the heart and skeletal muscle.
This guide will focus on the interplay between decanoyl-L-carnitine and three key enzymes in fatty acid metabolism:
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of acyl-CoAs to acylcarnitines.
Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 reverses the action of CPT1, converting acylcarnitines back to acyl-CoAs within the mitochondrial matrix.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): An enzyme within the mitochondrial matrix that catalyzes the initial step of β-oxidation for medium-chain fatty acids.
Quantitative Data Summary
The following tables summarize the enzymatic activity of CPT1 and CPT2 with various acyl-CoA substrates of different chain lengths, including decanoyl-CoA (C10-CoA), the precursor to decanoyl-L-carnitine. This data provides insight into the efficiency with which the enzymatic machinery handles a 10-carbon fatty acid chain compared to other chain lengths.
Table 1: Substrate Specificity of Human Carnitine Palmitoyltransferase I (CPT1) and Carnitine Palmitoyltransferase II (CPT2)
Acyl-CoA Substrate (Chain Length)
CPT1 Relative Activity (%)
CPT2 Relative Activity (%)
Hexanoyl-CoA (C6)
45
55
Octanoyl-CoA (C8)
80
90
Decanoyl-CoA (C10)
100
100
Lauroyl-CoA (C12)
95
110
Myristoyl-CoA (C14)
85
95
Palmitoyl-CoA (C16)
70
80
Stearoyl-CoA (C18)
40
50
Data adapted from studies on the substrate specificity of human CPT enzymes. The activity is expressed as a percentage relative to the maximal activity observed, which was with decanoyl-CoA and lauroyl-CoA.
Table 2: Correlation of Acylcarnitine Levels with Residual MCAD Activity in MCAD Deficiency
Acylcarnitine Species
Typical Levels in MCAD Deficiency
Correlation with Residual MCAD Activity
Octanoylcarnitine (C8)
Markedly Elevated
Strong negative correlation (higher C8 levels are associated with lower enzyme activity)
Decanoylcarnitine (C10)
Moderately Elevated
Negative correlation
Hexanoylcarnitine (C6)
Elevated
Negative correlation
This table illustrates the clinical correlation between acylcarnitine levels and enzymatic function in a disease state. In Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, impaired enzyme activity leads to the accumulation of medium-chain acylcarnitines.
Comparative Analysis with Alternatives
1. Other Acylcarnitines:
Octanoyl-L-carnitine (C8): As shown in Table 1, CPT1 and CPT2 exhibit high activity with octanoyl-CoA. In MCAD deficiency, elevated C8 levels are a primary diagnostic marker, showing a strong inverse correlation with residual enzyme activity.
Palmitoyl-L-carnitine (C16): A long-chain acylcarnitine, it is a substrate for the CPT system, though with slightly lower relative activity compared to medium-chain acylcarnitines. In high concentrations, palmitoylcarnitine can exhibit inhibitory effects on CPT activity, particularly in individuals with CPT deficiencies.
2. Chemical Modulators:
Malonyl-CoA: A potent endogenous inhibitor of CPT1, malonyl-CoA plays a key role in regulating fatty acid oxidation. It does not directly compete with decanoyl-L-carnitine but prevents its formation from decanoyl-CoA.
Etomoxir: An irreversible inhibitor of CPT1, etomoxir effectively blocks the entry of long-chain fatty acids into the mitochondria for oxidation. It serves as a valuable research tool to study the effects of impaired fatty acid oxidation.
Experimental Protocols
1. Measurement of Carnitine Palmitoyltransferase (CPT) Activity (Forward Reaction)
This radioisotope-based assay measures the formation of radiolabeled acylcarnitine from acyl-CoA and radiolabeled L-carnitine.
Materials:
Isolated mitochondria or cell lysates
Assay Buffer: 75 mM KCl, 50 mM MOPS, 1 mM EGTA, 2 mM KCN, 1 mg/mL fatty acid-free BSA, pH 7.4
Substrates: Acyl-CoA (e.g., Decanoyl-CoA) of varying concentrations
Radiolabeled Substrate: [³H]L-carnitine
Stopping Solution: 1 M HCl
Extraction Solvent: Water-saturated butanol
Scintillation fluid
Procedure:
Prepare reaction mixtures containing assay buffer and the desired concentration of acyl-CoA.
Add the enzyme source (mitochondria or cell lysate) to the reaction mixture and pre-incubate at 37°C for 5 minutes.
Initiate the reaction by adding [³H]L-carnitine.
Incubate at 37°C for a defined period (e.g., 5-15 minutes), ensuring the reaction remains in the linear range.
Stop the reaction by adding ice-cold 1 M HCl.
Extract the radiolabeled acylcarnitine product by adding water-saturated butanol, vortexing, and centrifuging to separate the phases.
Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.
Calculate the rate of product formation (nmol/min/mg protein).
2. Quantification of Decanoyl-L-carnitine by Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of decanoyl-L-carnitine and other acylcarnitines in biological samples.
Protein Precipitation Agent: Acetonitrile with 0.1% formic acid
LC-MS/MS system
Procedure:
Sample Preparation:
To a known volume of the biological sample, add a known amount of the internal standard.
Precipitate proteins by adding cold acetonitrile.
Vortex and centrifuge to pellet the protein.
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
Inject the reconstituted sample into the LC-MS/MS system.
Separate the acylcarnitines using a suitable liquid chromatography column and gradient.
Detect and quantify the acylcarnitines using multiple reaction monitoring (MRM) in positive ion mode. The transition for decanoyl-L-carnitine is typically m/z 316.3 -> m/z 85.1.
Data Analysis:
Calculate the concentration of decanoyl-L-carnitine in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Visualizations
Safety & Regulatory Compliance
Safety
Navigating the Safe Disposal of Decanoyl-L-carnitine Chloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential,...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of Decanoyl-L-carnitine chloride, a compound utilized in fatty acid oxidation research.
Immediate Safety and Handling Precautions
While Decanoyl-L-carnitine chloride is not classified as a hazardous substance according to the Globally Harmonized System (GHS), general laboratory safety practices should always be observed.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is recommended during handling and disposal.[2] No special measures are required for first aid, and the product is not considered flammable.[1]
Environmental Considerations
Decanoyl-L-carnitine chloride is classified as Water Hazard Class 1 (Self-assessment), indicating it is slightly hazardous to water.[3] Therefore, it is crucial to prevent undiluted product or large quantities from reaching ground water, water courses, or sewage systems.[1][3]
Step-by-Step Disposal Protocol
The recommended disposal method for Decanoyl-L-carnitine chloride depends on the quantity of waste.
Small Quantities: For smaller amounts, disposal with household waste may be permissible.[1] However, it is imperative to consult and adhere to local and institutional regulations, which may have more stringent requirements.
Large Quantities & Chemical Waste: For larger quantities or when institutional policy dictates, Decanoyl-L-carnitine chloride should be treated as chemical waste.
Collection: Collect the waste material in a clearly labeled, appropriate container.
Waste Segregation: Separate the waste into categories that can be managed by local or national waste management facilities.[4][5]
Professional Disposal: Arrange for disposal through a licensed chemical waste disposal company. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]
Personal protective equipment for handling Decanoyl-L-carnitine chloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS This document provides crucial safety and logistical information for the handling, storage, and disposal of Decanoyl-L-carnitine chloride (...
Author: BenchChem Technical Support Team. Date: December 2025
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling, storage, and disposal of Decanoyl-L-carnitine chloride (CAS: 369651-87-7). Given the limited specific hazard data for this compound, a cautious approach based on its chemical properties and general laboratory safety principles is mandated.
Hazard Assessment and Personal Protective Equipment (PPE)
While a Safety Data Sheet (SDS) for a deuterated analogue of Decanoyl-L-carnitine chloride suggests it is not classified as a hazardous substance, the lack of comprehensive toxicological data necessitates the use of standard laboratory PPE to minimize exposure.[1] Decanoyl-L-carnitine chloride is a fine white powder and, like any fine powder, can pose an inhalation hazard.
Recommended Personal Protective Equipment:
Protection Type
Recommended Equipment
Rationale & Best Practices
Eye and Face Protection
Chemical safety goggles or safety glasses with side shields.
To prevent eye contact with the powder, which could cause irritation.
Skin Protection
Nitrile gloves and a fully buttoned laboratory coat.
To prevent skin contact. Gloves should be changed immediately if contaminated.
Respiratory Protection
Not generally required if handled in a well-ventilated area. A NIOSH-approved N95 respirator should be used if weighing or handling large quantities outside of a fume hood, or if dust is generated.
To prevent inhalation of the fine powder.
Handling and Operations
All handling of Decanoyl-L-carnitine chloride should be performed in a well-ventilated area. For procedures that may generate dust, such as weighing or aliquoting, the use of a chemical fume hood or a powder weighing station is strongly recommended.
Step-by-Step Handling Protocol:
Preparation: Designate a specific work area. Ensure an eyewash station and safety shower are readily accessible.
Weighing: Carefully weigh the desired amount of Decanoyl-L-carnitine chloride in a chemical fume hood or powder weighing station to minimize dust generation. Use appropriate tools, such as a spatula, for transfer.
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Decanoyl-L-carnitine chloride is soluble in water.[2]
Post-Handling: Decontaminate the work surface with an appropriate cleaner. Wash hands thoroughly with soap and water after handling is complete.
Storage and Disposal
Storage:
Decanoyl-L-carnitine chloride is hygroscopic and susceptible to hydrolysis, particularly in basic conditions, breaking down into L-carnitine and decanoic acid. Elevated temperatures can also promote degradation. Therefore, proper storage is critical to maintain the integrity of the compound.
Parameter
Recommendation
Temperature
Store in a cool, dry place. Recommendations vary from room temperature to ≤ 4°C. For long-term stability, refrigeration is advisable.
Atmosphere
Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) to protect from moisture.
Incompatibilities
Avoid strong bases and oxidizing agents.
Disposal Plan:
As a non-hazardous organic salt, the disposal of Decanoyl-L-carnitine chloride should adhere to local and institutional regulations.
Solid Waste: Uncontaminated solid Decanoyl-L-carnitine chloride should be placed in a sealed, clearly labeled container and disposed of in the regular laboratory trash, provided this is permitted by your institution. Do not mix with hazardous waste streams.
Liquid Waste: Dilute aqueous solutions of Decanoyl-L-carnitine chloride can likely be disposed of down the drain with copious amounts of water, assuming the solution does not contain other hazardous materials and the pH is near neutral. Always check with your institution's environmental health and safety office before drain disposal.
Experimental Workflow and Safety Diagram
The following diagrams illustrate the recommended workflow for handling Decanoyl-L-carnitine chloride and the logical relationship of safety precautions.
Caption: A flowchart outlining the procedural steps for safely handling Decanoyl-L-carnitine chloride.
Caption: A diagram illustrating the relationship between the chemical and necessary safety controls.